m-PEG4-NHS ester
描述
Structure
3D Structure
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO8/c1-19-6-7-21-10-11-22-9-8-20-5-4-14(18)23-15-12(16)2-3-13(15)17/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYFFZZPEREGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG4-NHS Ester
This guide provides a comprehensive overview of methoxy-polyethylene glycol (4)-N-hydroxysuccinimidyl ester (m-PEG4-NHS ester), a key reagent in bioconjugation and drug development. It is intended for researchers, scientists, and professionals in these fields, offering detailed information on its chemical properties, applications, and relevant experimental protocols.
Core Concepts: Structure and Functionality
This compound is a heterobifunctional crosslinker containing a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and an N-hydroxysuccinimide (NHS) ester. The PEG spacer is hydrophilic, which enhances the solubility of the labeled molecule in aqueous environments and can reduce aggregation of labeled proteins.[1][2][3] The NHS ester is a reactive group that specifically and efficiently couples with primary amines (-NH2) on biomolecules, such as the lysine (B10760008) residues of proteins or amine-modified oligonucleotides, to form a stable amide bond.[1][4] This reaction typically occurs at a pH between 7 and 9.
Chemical Structure and Properties
The chemical identity and key properties of this compound are summarized in the tables below, compiled from various sources.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 622405-78-1 | |
| Chemical Formula | C14H23NO8 | |
| IUPAC Name | 2,5-dioxopyrrolidin-1-yl 2,5,8,11-tetraoxatetradecan-14-oate | |
| SMILES Code | O=C(ON1C(CCC1=O)=O)CCOCCOCCOCCOC | |
| InChI Code | InChI=1S/C14H23NO8/c1-19-6-7-21-10-11-22-9-8-20-5-4-14(18)23-15-12(16)2-3-13(15)17/h2-11H2,1H3 | |
| InChI Key | MAYFFZZPEREGBQ-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 333.34 g/mol | |
| Exact Mass | 333.1424 Da | |
| Purity | >90% - >95% | |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in DMSO, DMF, Chloroform, and aqueous solutions | |
| Storage Conditions | -20°C, desiccated |
Reaction Mechanism and Workflow
The core utility of this compound lies in its ability to covalently link to primary amines. This process, known as PEGylation, can improve the therapeutic properties of proteins and other biomolecules.
Signaling Pathway: Amine Coupling Reaction
The NHS ester reacts with a primary amine through nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases N-hydroxysuccinimide as a byproduct.
Caption: Reaction of this compound with a primary amine.
Experimental Workflow for Bioconjugation
A typical workflow for labeling a protein with this compound involves several key steps, from preparation of the reagents to purification of the final conjugate.
Caption: General workflow for protein PEGylation.
Detailed Experimental Protocols
Success in bioconjugation relies on careful execution of the experimental protocol. The following provides a generalized procedure for labeling a protein with this compound.
Materials Required:
-
Protein of interest
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or glycine (B1666218) solution.
-
Purification system: Size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes.
Protocol for Protein Labeling:
-
Preparation of Protein Solution:
-
Ensure the protein is in an amine-free buffer at a pH between 7.2 and 8.5. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Preparation of this compound Solution:
-
NHS esters are moisture-sensitive. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The optimal molar excess may need to be determined empirically.
-
Ensure the final volume of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer such as Tris or glycine to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.
-
Incubate for an additional 15 minutes.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using size-exclusion chromatography, dialysis, or tangential flow filtration.
-
Logical Relationship for Reagent Preparation and Handling
Proper handling of reagents is critical for successful conjugation. The following diagram illustrates the key considerations.
Caption: Key handling considerations for this compound.
Conclusion
This compound is a valuable tool for the modification of biomolecules. Its hydrophilic PEG spacer and amine-reactive NHS ester group allow for efficient and straightforward conjugation, leading to PEGylated products with enhanced solubility and potentially improved in vivo stability. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively utilize this reagent to advance their work in drug development and other areas of life science research.
References
An In-depth Technical Guide to the Mechanism of Action of m-PEG4-NHS Ester
For researchers, scientists, and drug development professionals, understanding the precise mechanism of bioconjugation agents is paramount for the successful development of novel therapeutics and diagnostics. This guide provides a comprehensive overview of the core mechanism of action of methoxy (B1213986) polyethylene (B3416737) glycol (m-PEG) with a four-unit ethylene (B1197577) glycol spacer, activated with an N-hydroxysuccinimidyl (NHS) ester (m-PEG4-NHS ester).
Core Mechanism: Covalent Conjugation to Primary Amines
The primary mechanism of action of this compound involves the covalent attachment of the m-PEG4 moiety to biomolecules through the reaction of its NHS ester group with primary amines (-NH2).[1] This process, known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of proteins, peptides, and other biomolecules.[2]
The reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine, typically from the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group of a protein, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable and irreversible amide bond, with the concomitant release of N-hydroxysuccinimide (NHS) as a byproduct.[3][4]
The hydrophilic and flexible PEG spacer imparts several beneficial properties to the conjugated molecule, including increased solubility, reduced immunogenicity, and prolonged circulatory half-life.
Reaction Kinetics and Influencing Factors
The efficiency of the PEGylation reaction with this compound is critically dependent on several factors, most notably pH.
pH Dependence: The reaction is highly pH-dependent. A neutral to slightly basic pH range of 7.2 to 9.0 is generally optimal for the reaction to proceed efficiently. The optimal pH is often cited to be between 8.3 and 8.5.
-
At low pH: The primary amine groups are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester.
-
At optimal pH: A sufficient concentration of deprotonated, nucleophilic primary amines is available to react with the NHS ester.
-
At high pH: While the concentration of nucleophilic amines increases, the rate of hydrolysis of the NHS ester also significantly accelerates, becoming a competing and detrimental side reaction.
Competing Reaction: Hydrolysis of the NHS Ester
A critical competing reaction is the hydrolysis of the NHS ester, where it reacts with water to form an unreactive carboxylic acid. The rate of hydrolysis is significantly influenced by pH.
| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | < 9 minutes |
Data synthesized from multiple sources.
This rapid hydrolysis at higher pH values underscores the importance of careful pH control during the conjugation reaction to maximize the yield of the desired PEGylated product.
Visualizing the Reaction Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the reaction mechanism and a typical experimental workflow.
References
m-PEG4-NHS Ester: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction: The m-PEG4-NHS ester is a valuable tool in bioconjugation, enabling the covalent attachment of a methoxy-terminated polyethylene (B3416737) glycol (PEG) spacer to primary amines on biomolecules such as proteins, peptides, and antibodies. This modification can enhance the solubility, stability, and pharmacokinetic properties of the target molecule. This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility and stability of this compound, complete with detailed experimental protocols and data presented for easy interpretation.
Properties of this compound
The solubility and stability of this compound are critical parameters that influence its handling, storage, and efficacy in conjugation reactions.
Solubility
The this compound exhibits solubility in a range of organic solvents and possesses enhanced aqueous solubility due to its hydrophilic PEG spacer.[1][2][3]
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2][4] |
| Dimethylformamide (DMF) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Aqueous Media | The hydrophilic PEG spacer increases solubility in aqueous media. |
Note: While the PEG spacer enhances water solubility, this compound is primarily dissolved in a water-miscible organic solvent like DMSO or DMF before being added to an aqueous reaction mixture.
Stability
The stability of this compound is primarily dictated by the hydrolysis of the N-hydroxysuccinimide (NHS) ester group, a reaction that is highly dependent on pH and temperature. The NHS ester is susceptible to reaction with water, which competes with the desired amidation reaction.
| Condition | Stability/Half-life (t½) | Reference |
| Storage | ||
| Recommended | -20°C, desiccated | |
| Short-term (days to weeks) | 0 - 4°C, dry and dark | |
| Hydrolysis in Aqueous Solution | ||
| pH 7.0, 0°C | 4 - 5 hours | |
| pH 8.0, Room Temperature | ~210 minutes (porphyrin-NHS ester) | |
| pH 8.5, Room Temperature | ~180 minutes (porphyrin-NHS ester) | |
| pH 8.6, 4°C | 10 minutes | |
| pH 9.0, Room Temperature | ~125 minutes (porphyrin-NHS ester) |
Note: The hydrolysis data for the porphyrin-NHS ester is provided as a relevant proxy due to the limited availability of specific kinetic data for this compound. The rate of hydrolysis increases significantly with increasing pH.
Handling and Storage
Proper handling and storage are crucial to maintain the reactivity of this compound.
-
Storage: Store this compound at -20°C in a desiccated environment to minimize moisture exposure. For short-term storage, 0-4°C is acceptable.
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the reagent.
-
Solution Preparation: Prepare solutions of this compound in anhydrous DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.
Detailed Experimental Protocols
The following protocols provide methodologies for determining the solubility and stability of this compound.
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method to determine the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer (e.g., 10 mM phosphate (B84403) buffer, pH 6.0)
-
Sealed, screw-cap vials
-
Shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.
-
Equilibration: Place the vial on a shaker or rotator and agitate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a known aliquot of the clear supernatant.
-
Quantification: Analyze the supernatant using a validated HPLC method to determine the concentration of the dissolved this compound. The solubility is typically expressed in mg/mL or M.
Protocol 2: Determination of Hydrolysis Rate by UV-Vis Spectrophotometry
This protocol describes a method to monitor the hydrolysis of this compound by measuring the increase in absorbance due to the release of N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffers of different pH values (e.g., pH 7.0, 8.0, 8.5)
-
UV-Vis spectrophotometer
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.
-
Initiate Hydrolysis: Add a small volume of the stock solution to the desired aqueous buffer pre-equilibrated at a specific temperature in a cuvette. The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on the reaction.
-
Monitor Absorbance: Immediately start monitoring the absorbance of the solution at 260 nm over time. The N-hydroxysuccinimide byproduct of hydrolysis has a characteristic absorbance at this wavelength.
-
Data Analysis: Plot the absorbance at 260 nm versus time. The initial rate of hydrolysis can be determined from the slope of the curve. The half-life (t½) of the NHS ester can be calculated from the first-order rate constant.
Protocol 3: Stability Assessment by HPLC
This protocol provides a more detailed analysis of the stability of this compound by separating and quantifying the parent compound and its hydrolysis product.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffers of different pH values (e.g., pH 7.0, 8.0, 8.5)
-
HPLC system with a C18 reversed-phase column and a UV-Vis or Mass Spectrometry (MS) detector
-
Quenching solution (e.g., 1 M HCl)
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the desired aqueous buffers.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C).
-
Time-Point Sampling: At various time points, withdraw an aliquot of the reaction mixture and immediately quench the hydrolysis by adding a quenching solution (e.g., acidifying the solution) to stop further degradation.
-
HPLC Analysis: Analyze the quenched samples by reversed-phase HPLC. The mobile phase gradient should be optimized to separate the this compound from its hydrolysis product (m-PEG4-carboxylic acid).
-
Quantification: The concentration of the remaining this compound at each time point is determined by integrating the corresponding peak area and comparing it to a standard curve.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting linear plot will be the negative of the first-order rate constant (k) for hydrolysis. The half-life can be calculated using the equation: t½ = 0.693 / k.
References
The Cornerstone of Bioconjugation: An In-depth Technical Guide to the NHS Ester Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters have long been a cornerstone in the field of bioconjugation, enabling the covalent modification of biomolecules with a wide array of functionalities.[1][2] Their utility lies in their ability to efficiently and selectively react with primary amines to form stable amide bonds under relatively mild conditions.[3][4] This technical guide provides a comprehensive overview of the core principles governing the reaction of NHS esters with primary amines, detailed experimental protocols, and quantitative data to support the design and execution of successful bioconjugation strategies in research and drug development.
Core Principles of NHS Ester Reactivity
The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[3] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This results in the formation of a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a stable amide bond.
The primary targets for NHS ester reactions on proteins and peptides are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. While NHS esters are highly selective for primary amines, side reactions can occur with other nucleophilic residues, such as the hydroxyl groups of tyrosine and serine, or the sulfhydryl group of cysteine, particularly under certain conditions. However, the resulting esters and thioesters are generally less stable than the amide bond formed with primary amines.
A critical factor influencing the efficiency of the NHS ester reaction is the competition with hydrolysis, where the NHS ester reacts with water. The rate of hydrolysis is highly dependent on the pH of the reaction medium.
Quantitative Data for Reaction Optimization
The success of a bioconjugation reaction using NHS esters is highly dependent on optimizing key reaction parameters. The following tables summarize important quantitative data to guide this process.
Table 1: Effect of pH on the Half-life of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
This table illustrates the significant impact of pH on the stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.
Table 2: Recommended Reaction Conditions for NHS Ester Coupling
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | The optimal pH for the reaction is typically between 8.3 and 8.5. At lower pH, the amine group is protonated and less nucleophilic, while at higher pH, hydrolysis of the NHS ester dominates. |
| Temperature | 4 - 37°C | Reactions are commonly performed at room temperature for 1-4 hours or at 4°C overnight. |
| Molar Excess of NHS Ester | 5- to 20-fold | The optimal molar excess depends on the protein and the desired degree of labeling. For mono-labeling of many common proteins, an 8-fold molar excess is a good starting point. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can lead to greater labeling efficiency. |
| Buffer Composition | Phosphate (B84403), Carbonate-Bicarbonate, HEPES, Borate | Buffers should be free of primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester. |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | NHS esters are often poorly soluble in aqueous solutions and are typically dissolved in a small amount of an anhydrous organic solvent before being added to the reaction mixture. |
Experimental Protocols
The following provides a detailed, generalized protocol for the labeling of a protein with an NHS ester. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5)
-
NHS ester of the desired label
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography/desalting column)
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the protein into the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
-
NHS Ester Solution Preparation:
-
Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
Note: NHS esters are moisture-sensitive and should be stored appropriately. Prepare the solution fresh to avoid hydrolysis.
-
-
Labeling Reaction:
-
Add the calculated amount of the NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. If the label is light-sensitive, protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the quenching reagent to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS ester.
-
-
Purification:
-
Separate the labeled protein from the unreacted NHS ester, the hydrolyzed ester, and the N-hydroxysuccinimide byproduct using a size-exclusion or desalting column.
-
-
Characterization:
-
Determine the concentration of the labeled protein and the degree of labeling (DOL), which is the average number of label molecules per protein molecule.
-
Mandatory Visualizations
The following diagrams illustrate the core chemical principles and a typical experimental workflow.
References
An In-depth Technical Guide on the Core Role of the PEG4 Spacer in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biologics, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and diagnostic agents, the linker technology connecting the functional components is a critical determinant of success. Among the various linker strategies, the use of polyethylene (B3416737) glycol (PEG) spacers has become a cornerstone. This technical guide focuses specifically on the discrete PEG4 spacer, a chain of four ethylene (B1197577) glycol units, and its pivotal role in optimizing the performance of bioconjugates.
Core Functions of the PEG4 Spacer
The PEG4 spacer, while a seemingly simple component, imparts several crucial properties to a bioconjugate that can significantly enhance its therapeutic or diagnostic potential.[1] These functions stem from its unique physicochemical characteristics: its defined length, hydrophilicity, and flexibility.[1]
-
Enhanced Hydrophilicity and Solubility: A primary and significant advantage of incorporating a PEG4 spacer is the increased hydrophilicity of the entire bioconjugate.[1][2] Many potent therapeutic payloads, such as cytotoxic agents used in ADCs, are inherently hydrophobic.[3] This hydrophobicity can lead to aggregation and poor solubility in aqueous environments, posing significant challenges for formulation and manufacturing, and can also lead to rapid clearance from circulation. The ethylene glycol units of the PEG4 spacer are highly hydrophilic, which helps to increase the overall water solubility of the bioconjugate, thereby preventing aggregation and improving its handling and formulation.
-
Improved Pharmacokinetics: The PEGylation of biotherapeutics is a well-established strategy to improve their pharmacokinetic (PK) profile. By increasing the hydrophilicity and stability of the bioconjugate, the PEG4 spacer contributes to a longer circulation half-life and can alter the biodistribution. This can lead to improved drug exposure at the target site and a better overall therapeutic index.
-
Reduced Immunogenicity and Enhanced Stability: The PEG component can create a protective hydration layer around the bioconjugate. This "shielding" effect can mask immunogenic epitopes on the payload or the linker itself, potentially reducing the risk of an immune response against the conjugate. Furthermore, this hydration layer can protect the bioconjugate from enzymatic degradation, enhancing its stability in biological fluids.
-
Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG4 spacer provides critical spatial separation between the conjugated molecules. This separation is often crucial for maintaining the biological activity of the protein or antibody by preventing the payload from interfering with its binding site. This spacing also ensures that the payload is accessible to its target once the bioconjugate reaches its destination. The flexible nature of the PEG chain provides a steric shield that physically separates the hydrophobic payloads of adjacent ADC molecules, further reducing the propensity for aggregation.
Quantitative Impact of PEG Spacer Length
While extensive, directly comparable quantitative data for the PEG4 spacer across all bioconjugate platforms is not always publicly available, the general trends of how PEG spacer length affects bioconjugate properties are well-documented. Shorter PEG chains, like PEG4, offer a balance between providing the benefits of PEGylation without excessively increasing the hydrodynamic radius, which could impede tumor penetration.
The following tables summarize the general impact of incorporating PEG spacers, with data from various studies on PEGylated molecules to illustrate the core principles.
Table 1: Impact of PEGylation on Solubility
| Molecule Type | PEG Spacer Length | Observation | Reference |
| Hydrophobic Drug | Short (e.g., PEG4) | Significant increase in aqueous solubility, prevention of aggregation. | |
| Peptide | PEG4 | Enhanced water solubility compared to non-PEGylated peptide. | |
| Antibody-Drug Conjugate | PEG4, PEG8 | Good yields and low aggregation for DAR8 ADCs. |
Note: The extent of solubility enhancement is highly dependent on the specific molecule, the overall structure of the bioconjugate, and the experimental conditions.
Table 2: Impact of PEGylation on Pharmacokinetics
| Bioconjugate Type | PEG Spacer Length | Effect on Half-Life | Rationale | Reference |
| Antibody-Drug Conjugate | Short (e.g., PEG4) | Moderate increase | Balances improved stability with efficient tumor penetration. | |
| Affibody-Drug Conjugate | 4 kDa PEG | Significant improvement | Increased hydrodynamic radius reduces renal clearance. | |
| General Biotherapeutics | Various | Increased circulation time | "Shielding" effect from proteolytic enzymes and reduced clearance. |
Note: This table highlights the general trend of improved pharmacokinetics with PEGylation. The optimal PEG length is a critical parameter to be optimized for each specific bioconjugate.
Common Bioconjugation Chemistries Involving PEG4 Spacers
The versatility of the PEG4 spacer is realized through its functionalization with a variety of reactive groups. The two most common chemistries for bioconjugation are N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines (like those on lysine (B10760008) residues) and maleimide (B117702) chemistry for targeting sulfhydryl groups (from cysteine residues).
This is a widely used method for labeling proteins and antibodies. The NHS ester reacts with primary amines to form a stable amide bond.
This chemistry is highly specific for sulfhydryl groups, which are less abundant on protein surfaces than primary amines, allowing for more site-specific conjugation. The maleimide group reacts with a thiol to form a stable thioether bond.
Experimental Protocols
The following are generalized protocols for the two main conjugation chemistries. Optimization is crucial for each specific application.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Ester-PEG4-linker (e.g., NHS-PEG4-Biotin)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 2-10 mg/mL) in the conjugation buffer. If the buffer contains primary amines (e.g., Tris), a buffer exchange must be performed.
-
NHS-Ester-PEG4-Linker Stock Solution Preparation: NHS-esters are moisture-sensitive. Allow the vial to equilibrate to room temperature before opening. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-Ester-PEG4-Linker to the protein solution. Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess NHS-ester. Incubate for approximately 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL), which is the average number of linker molecules conjugated per protein, using appropriate analytical techniques (e.g., UV-Vis spectroscopy if the linker has a chromophore, or a HABA assay for biotinylated linkers).
Materials:
-
Protein with free sulfhydryl groups
-
Maleimide-PEG4-Linker
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., PBS with EDTA)
-
Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column for purification
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free sulfhydryl groups using a reducing agent like TCEP. Remove the reducing agent by buffer exchange into the conjugation buffer.
-
Maleimide-PEG4-Linker Stock Solution Preparation: Prepare a stock solution of the Maleimide-PEG4-Linker in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG4-Linker to the protein solution. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a quenching reagent to react with any excess maleimide groups.
-
Purification: Purify the conjugate using a desalting column to remove unreacted linker and quenching reagent.
-
Characterization: Determine the DOL using appropriate methods.
Visualizing Bioconjugation Workflows and Mechanisms
The following diagrams, rendered in DOT language, illustrate key experimental workflows and a mechanism of action where a PEG4 spacer is employed.
Caption: Workflow for NHS-Ester-PEG4 Conjugation to Primary Amines.
Caption: Workflow for Maleimide-PEG4 Conjugation to Sulfhydryl Groups.
Caption: Mechanism of Targeted Protein Degradation by a PROTAC with a PEG4 Spacer.
Conclusion
The PEG4 spacer, though a relatively small component in the grand scheme of a bioconjugate, plays a disproportionately large role in its ultimate success. By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, and pharmacokinetics. The ability to functionalize the PEG4 spacer for use in common and robust conjugation chemistries further enhances its utility. As the field of bioconjugation continues to advance, the rational design and implementation of linkers, with the PEG4 spacer as a key tool, will remain paramount in the development of next-generation therapeutics and diagnostics.
References
An In-depth Technical Guide to Protein PEGylation using m-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG4-NHS ester) for the PEGylation of proteins. PEGylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, such as increasing their hydrodynamic size, improving solubility and stability, and reducing immunogenicity.[1][2][3] This document details the chemical properties of this compound, the mechanism of action, experimental protocols, and methods for characterization.
Introduction to this compound
This compound is a heterobifunctional crosslinker composed of a methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain and an N-hydroxysuccinimide (NHS) ester functional group.[4] The PEG portion is hydrophilic, biocompatible, and non-toxic, making it ideal for biomedical applications.[5] The NHS ester provides a reactive site for covalent conjugation to primary amines (-NH₂) present on the surface of proteins, primarily on the side chain of lysine (B10760008) residues and the N-terminus.
Chemical Structure:
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₃NO₈ | |
| Molecular Weight | 333.34 g/mol | |
| CAS Number | 622405-78-1 | |
| Appearance | Solid powder | |
| Solubility | Soluble in water-miscible organic solvents like DMSO and DMF. Soluble in aqueous buffers up to 1.5 mM. | |
| Purity | Typically > 90-95% | |
| Storage Conditions | -20°C, desiccated. |
Mechanism of Protein PEGylation
The PEGylation of proteins with this compound involves the nucleophilic attack of a primary amine on the protein with the NHS ester group of the PEG reagent. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
Reaction Scheme
Factors Influencing the Reaction
Several factors can influence the efficiency of the PEGylation reaction:
-
pH: The reaction is most efficient in a pH range of 7.2 to 8.5. At lower pH, the primary amines are protonated, reducing their nucleophilicity. At higher pH, the rate of hydrolysis of the NHS ester increases significantly.
-
Temperature: The reaction can be performed at room temperature or at 4°C. Lower temperatures can help to minimize side reactions and protein degradation.
-
Concentration: Higher concentrations of both the protein and the PEG reagent can lead to a more efficient reaction.
-
Buffer Composition: Amine-containing buffers such as Tris or glycine (B1666218) should be avoided as they will compete with the protein for reaction with the NHS ester. Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers are recommended.
Experimental Protocols
The following is a general protocol for the PEGylation of a protein using this compound. Optimization may be required for specific proteins and applications.
Materials
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Experimental Workflow
Detailed Protocol
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.5). If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
This compound Solution Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-20 mg/mL. Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.
-
-
PEGylation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The optimal molar ratio should be determined empirically.
-
Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add an amine-containing buffer such as Tris or glycine to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Reaction Parameters Summary
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| This compound Molar Excess | 10- to 50-fold | The optimal ratio depends on the protein and desired degree of PEGylation. |
| Reaction Buffer | Amine-free (e.g., PBS, HEPES, Bicarbonate) | Avoid Tris and glycine buffers. |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. |
| Reaction Temperature | Room Temperature or 4°C | Lower temperature can reduce side reactions. |
| Incubation Time | 30-60 minutes (RT) or 2-4 hours (4°C) | May require optimization. |
| Quenching Agent | Tris or Glycine (20-50 mM final concentration) | Optional step to stop the reaction. |
Characterization of PEGylated Proteins
After the PEGylation reaction and purification, it is crucial to characterize the resulting conjugate to determine the degree of PEGylation and confirm the integrity of the protein.
Analytical Techniques
| Technique | Purpose |
| SDS-PAGE | To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. |
| Size-Exclusion Chromatography (SEC) | To separate the PEGylated protein from the unreacted protein and byproducts, and to assess aggregation. |
| High-Performance Liquid Chromatography (HPLC) | For separation and quantification of the PEGylated protein. |
| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | To determine the exact molecular weight of the conjugate and thus the number of attached PEG molecules. |
| UV-Vis Spectroscopy | To determine protein concentration. |
| Charged Aerosol Detection (CAD) | Can be coupled with HPLC to quantify PEG and PEG reagents which lack a strong chromophore. |
Effects of PEGylation on Protein Properties
The covalent attachment of PEG chains can significantly alter the physicochemical and biological properties of a protein.
Logical Relationships of PEGylation Effects
Impact on Stability and Immunogenicity
-
Stability: PEGylation can enhance the thermal and proteolytic stability of proteins. The hydrophilic PEG chains can create a protective layer around the protein, shielding it from proteases and reducing aggregation.
-
Immunogenicity: The "shielding" effect of the PEG chains can mask epitopes on the protein surface, leading to reduced recognition by the immune system and a decrease in immunogenicity. However, the impact on immunogenicity can be inconsistent and should be evaluated on a case-by-case basis. It is also important to note that anti-PEG antibodies can be generated in some cases.
Conclusion
This compound is a valuable tool for the PEGylation of proteins, offering a straightforward method to improve their therapeutic potential. By carefully controlling the reaction conditions and thoroughly characterizing the resulting conjugates, researchers can effectively harness the benefits of PEGylation for the development of novel biotherapeutics. This guide provides a foundational understanding and practical protocols to aid in the successful application of this technology.
References
The Transformative Role of PEG Linkers in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Polyethylene Glycol (PEG) linkers has marked a paradigm shift in pharmaceutical sciences, offering a versatile platform to overcome longstanding challenges in drug delivery and efficacy. By covalently attaching these synthetic, water-soluble polymers to therapeutic molecules—a process known as PEGylation—researchers can significantly enhance a drug's pharmacokinetic and pharmacodynamic properties. This in-depth technical guide explores the core principles of PEG linkers, their quantitative impact on drug performance, detailed experimental methodologies, and the signaling pathways influenced by PEGylated therapeutics.
Core Principles of PEGylation
PEG is a polymer composed of repeating ethylene (B1197577) oxide units, recognized for its biocompatibility, low toxicity, and minimal immunogenicity.[1] When conjugated to a drug molecule, the PEG chain imparts several beneficial properties that address critical hurdles in drug development.
The primary advantages of PEGylation include:
-
Enhanced Pharmacokinetics: PEGylation dramatically extends the in vivo circulation time of drugs. The hydrophilic PEG chain forms a hydration shell around the drug, increasing its hydrodynamic radius. This larger size reduces renal clearance, a major elimination route for smaller molecules.[2]
-
Improved Stability and Solubility: The PEG linker can protect the drug from enzymatic degradation and increase the solubility of hydrophobic molecules, which simplifies their administration and distribution in the bloodstream.[2]
-
Reduced Immunogenicity: By masking the surface epitopes of protein-based drugs, PEGylation can decrease their recognition by the immune system, thereby lowering the risk of an immunogenic response.[2]
-
Controlled Drug Release: The chemistry of the linker can be designed for either stable, long-circulating conjugates or for environmentally sensitive release of the active drug at the target site in response to triggers like pH or specific enzymes.[2]
Types of PEG Linkers
The versatility of PEGylation stems from the ability to tailor the structure of the PEG linker to specific therapeutic needs. The choice of linker architecture is a critical determinant of the final drug's performance.
-
Linear PEG Linkers: These are straight-chain polymers used to connect two functional groups. They are commonly employed in drug delivery systems and for protein conjugation.
-
Branched PEG Linkers: These linkers have multiple PEG chains extending from a central core, allowing for the attachment of multiple molecules. This structure is useful for creating multifunctional conjugates and can further enhance the hydrodynamic radius.
-
Monodisperse vs. Polydisperse PEG Linkers: PEG linkers can be synthesized as a mixture of different chain lengths (polydisperse) or as a single, well-defined molecule (monodisperse or discrete PEG). Monodisperse PEGs offer greater control and homogeneity in the final conjugate, which is often preferred for therapeutic applications to ensure batch-to-batch consistency.
-
Homobifunctional and Heterobifunctional PEG Linkers: Homobifunctional linkers have identical reactive groups at both ends, primarily used for cross-linking. Heterobifunctional linkers, with different reactive groups, are more common in drug development, allowing for the specific conjugation of two different molecules.
Quantitative Impact of PEGylation on Drug Performance
The effects of PEGylation on a drug's properties can be quantified through various in vitro and in vivo studies. The following tables summarize the impact of PEGylation on key performance parameters for several therapeutic agents.
| Therapeutic Agent | Non-PEGylated Half-Life | PEGylated Half-Life | Fold Increase | Reference(s) |
| Interferon alfa-2a | ~2-3 hours | ~61-110 hours (Peginterferon alfa-2a) | ~30-40x | |
| Interferon alfa-2b | ~2.3 hours | ~4.6 hours (absorption half-life, Peginterferon alfa-2b) | ~2x | |
| Granulocyte Colony-Stimulating Factor (G-CSF) | 3.5 - 3.8 hours | ~42 hours (Pegfilgrastim) | ~11-12x | |
| Uricase (Rasburicase) | ~16-23 hours | ~14 days (Pegloticase) | ~14-20x | |
| Anti-TNF Fab' Fragment | Short | ~14 days (Certolizumab pegol) | Significant | |
| Paclitaxel (in conventional liposomes) | 5.05 hours | 17.8 hours (in PEGylated liposomes) | ~3.5x | |
| Doxorubicin | Short | 30-90 hours (in PEGylated liposomes) | Significant |
| Therapeutic Agent | Property | Observation with PEGylation | Reference(s) |
| Paclitaxel | Solubility | Improved solubility and stability in liposomal formulations. | |
| Uricase | Stability & Immunogenicity | Increased stability and reduced immunogenicity, though anti-PEG antibodies can be a concern. | |
| Various Proteins | Immunogenicity | Generally reduced, but the PEG moiety itself can sometimes be immunogenic. |
Experimental Protocols
Protocol 1: N-Terminal PEGylation of a Protein via Reductive Alkylation
This protocol describes a common method for site-specific PEGylation at the N-terminal α-amino group of a protein using a PEG-aldehyde derivative.
Materials:
-
Protein of interest in a suitable buffer (e.g., sodium phosphate, pH 5.0-6.0)
-
mPEG-Propionaldehyde (20 kDa)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Quenching solution (e.g., Tris buffer, pH 7.5)
-
Purification system (e.g., Ion-Exchange or Size-Exclusion Chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. The pH should be maintained between 5.0 and 6.0 to favor the reaction at the N-terminus over lysine (B10760008) residues.
-
PEGylation Reaction: Add a 2-5 molar excess of mPEG-Propionaldehyde to the protein solution. Gently mix the solution.
-
Reduction: Add a 20-50 molar excess of sodium cyanoborohydride to the reaction mixture. Allow the reaction to proceed for 12-24 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching solution to consume any unreacted aldehyde groups.
-
Purification: Purify the PEGylated protein from unreacted protein, PEG, and other reagents using an appropriate chromatography method. Ion-exchange chromatography is often effective as PEGylation can alter the protein's surface charge. Size-exclusion chromatography separates molecules based on their hydrodynamic radius, which is significantly increased upon PEGylation.
-
Characterization: Analyze the purified product to determine the degree of PEGylation and confirm the site of attachment.
Protocol 2: Characterization of PEGylated Proteins by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful tool for characterizing PEGylated proteins.
A. Determination of Degree of PEGylation by Reversed-Phase HPLC (RP-HPLC):
-
Sample Preparation: Prepare samples of the native protein, the PEGylating agent, and the purified PEGylated protein.
-
Chromatography Conditions:
-
Column: C4 or C8 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV at 280 nm.
-
-
Analysis: The PEGylated protein will elute at a different retention time than the native protein due to the change in hydrophobicity. The presence of multiple peaks can indicate different degrees of PEGylation (mono-, di-, etc.). The degree of PEGylation can be estimated by the relative peak areas.
B. Quantification of Bound PEG using RP-HPLC with Charged Aerosol Detection (CAD): This method is useful for quantifying the amount of PEG conjugated to nanoparticles.
-
Sample Preparation:
-
To determine total PEG, dissolve the PEGylated nanoparticles in a solution like potassium cyanide (KCN).
-
To determine bound PEG, first centrifuge the sample to pellet the nanoparticles, remove the supernatant (containing free PEG), and then resuspend the pellet and treat with a displacing agent like dithiothreitol (B142953) (DTT) to release the bound PEG.
-
-
Chromatography Conditions:
-
Column: C18 reversed-phase column.
-
Detection: Charged Aerosol Detector (CAD).
-
-
Analysis: The concentration of PEG in the prepared samples is quantified against a standard curve of the PEG reagent. This allows for the calculation of total, free, and bound PEG.
Protocol 3: In Vitro Assessment of Immunogenicity using ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to detect the presence of anti-drug antibodies (ADAs) and anti-PEG antibodies in serum samples.
Materials:
-
Microtiter plates
-
PEGylated drug (for coating)
-
Serum samples from treated and control subjects
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the PEGylated drug (or the specific PEG linker) at an optimized concentration in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add diluted serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of anti-PEG or anti-drug antibodies in the serum.
Signaling Pathways and Experimental Workflows
PEGylated therapeutics can modulate various signaling pathways to exert their therapeutic effects. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action for several key PEGylated drugs.
Mechanism of Action of an Anti-HER2 PEGylated Antibody-Drug Conjugate (ADC)
Caption: Mechanism of an anti-HER2 PEGylated ADC.
TNF-α Signaling Inhibition by Certolizumab Pegol
Caption: Inhibition of TNF-α signaling by Certolizumab Pegol.
VEGF Signaling and Inhibition by a PEGylated Aptamer
Caption: VEGF signaling inhibition by a PEGylated aptamer.
Experimental Workflow for Development of a PEGylated Protein Drug
Caption: Workflow for PEGylated protein drug development.
Conclusion
PEG linkers have become an indispensable tool in modern drug discovery, enabling the development of therapeutics with improved efficacy, safety, and patient compliance. The ability to rationally design and synthesize PEGylated drugs with tailored properties has opened up new avenues for treating a wide range of diseases. As our understanding of the interplay between PEG structure, conjugation chemistry, and biological response continues to grow, we can expect to see the emergence of even more sophisticated and effective PEGylated therapeutics in the future. This guide provides a foundational understanding of the core principles and practical considerations for researchers and professionals working in this exciting and rapidly evolving field.
References
Navigating PEGylation: A Technical Guide to m-PEG4-NHS Esters
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of methoxy-polyethylene glycol-N-hydroxysuccinimidyl esters (m-PEG-NHS esters), focusing on the common "m-PEG4" designation. It addresses a critical point of ambiguity in the nomenclature of these widely used PEGylation reagents, clarifying the properties of two distinct molecules often referred to by similar names. This guide will empower researchers to select the appropriate reagent and design effective bioconjugation strategies.
The "m-PEG4-NHS Ester" Ambiguity: A Tale of Two CAS Numbers
A significant challenge for researchers utilizing m-PEG-NHS esters is the inconsistent nomenclature, particularly for shorter PEG chains. The designation "this compound" can refer to at least two different molecules, each with a unique CAS number, molecular formula, and molecular weight. Understanding these differences is paramount for reproducible and accurate scientific outcomes.
The core of the ambiguity lies in the numbering of the polyethylene (B3416737) glycol (PEG) units. Some suppliers enumerate the ether linkages, while others count the ethylene (B1197577) glycol monomer units. This discrepancy leads to the same "m-PEG4" name being applied to molecules with different PEG chain lengths.
Here, we delineate the key characteristics of the two primary molecules associated with the "this compound" name to ensure clarity in your research and development endeavors.
Core Reagent Specifications
For precise experimental design and execution, it is crucial to identify the exact reagent being used. The following tables summarize the quantitative data for the two common "this compound" variants.
Table 1: Properties of m-PEG-NHS Ester (CAS: 622405-78-1)
| Property | Value |
| CAS Number | 622405-78-1[1][2][3][4][5] |
| Molecular Formula | C14H23NO8 |
| Molecular Weight | ~333.34 g/mol |
| Common Synonyms | mPEG3-NHS |
Table 2: Properties of m-PEG-NHS Ester (CAS: 874208-94-3)
| Property | Value |
| CAS Number | 874208-94-3 |
| Molecular Formula | C16H27NO9 |
| Molecular Weight | 377.39 g/mol |
| Common Synonyms | m-PEG5-NHS ester |
The Chemistry of PEGylation with NHS Esters
m-PEG-NHS esters are amine-reactive PEGylation reagents. The N-hydroxysuccinimidyl (NHS) ester functional group reacts with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue) to form a stable amide bond. This reaction is typically carried out in a buffered solution at a slightly alkaline pH (7.2-8.5).
The methoxy (B1213986) (m-PEG) group at the other end of the molecule provides a chemically inert, hydrophilic shield around the conjugated molecule. This PEGylation process can impart several beneficial properties.
Key Advantages of PEGylation:
-
Increased Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic molecules in aqueous media.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of proteins, reducing their recognition by the immune system.
-
Improved Pharmacokinetics: The increased hydrodynamic volume of the PEGylated molecule can lead to reduced renal clearance and a longer circulation half-life.
-
Enhanced Stability: PEGylation can protect proteins from proteolytic degradation.
Experimental Protocol: General Procedure for Protein PEGylation
The following is a generalized protocol for the PEGylation of a protein with an m-PEG-NHS ester. The optimal conditions (e.g., molar ratio of PEG to protein, reaction time, temperature) should be determined empirically for each specific application.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
m-PEG-NHS ester (ensure you have the correct CAS number and molecular weight)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to dissolve the m-PEG-NHS ester
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution at a known concentration in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG-NHS ester in anhydrous DMSO or DMF to a desired stock concentration.
-
PEGylation Reaction: Add the m-PEG-NHS ester solution to the protein solution at a specific molar excess. The reaction is typically carried out at room temperature for 30 minutes to 2 hours, or at 4°C for a longer duration. Gentle mixing is recommended.
-
Reaction Quenching: Stop the reaction by adding the quenching solution. The primary amines in the quenching solution will react with any excess m-PEG-NHS ester.
-
Purification: Remove unreacted PEG reagent and purify the PEGylated protein using an appropriate chromatography method.
-
Characterization: Analyze the PEGylated product using techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, and functional assays to determine the degree of PEGylation and the retention of biological activity.
Logical Workflow for PEGylation Experiment
The following diagram illustrates the general workflow for a typical PEGylation experiment, from reagent selection to final product characterization.
Caption: General workflow for a protein PEGylation experiment.
Application in Targeted Protein Degradation: PROTACs
A significant application of m-PEG-NHS esters is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The PEG linker in a PROTAC plays a crucial role in connecting the target-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG linker are critical for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase. m-PEG-NHS esters can be used to conjugate the PEG linker to a ligand containing a primary amine.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated targeted protein degradation pathway.
Conclusion
The successful application of m-PEG-NHS esters in research and drug development hinges on a clear understanding of the specific reagent being used. By recognizing the potential for ambiguity in nomenclature and carefully verifying the CAS number and molecular weight, researchers can ensure the accuracy and reproducibility of their PEGylation strategies. This guide provides the foundational knowledge to confidently utilize these versatile bioconjugation reagents in a range of applications, from improving the pharmacokinetic profiles of therapeutic proteins to designing novel targeted protein degraders.
References
- 1. This compound | C14H23NO8 | CID 44622261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. mPEG3-NHS | 622405-78-1 | FM72942 | Biosynth [biosynth.com]
- 4. M-Peg-nhs ester | C9H13NO6 | CID 20596397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 622405-78-1 | BroadPharm [broadpharm.com]
Methodological & Application
Application Notes and Protocols for m-PEG4-NHS Ester Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs. This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its in-vivo half-life, enhance its stability, and reduce its immunogenicity. The m-PEG4-NHS ester is an amine-reactive PEGylation reagent that facilitates the covalent attachment of a short, discrete PEG chain (four ethylene (B1197577) glycol units) to proteins. Its N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein, to form a stable amide bond. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in protein labeling.
Data Presentation
The efficiency of protein PEGylation and the purity of the final conjugate are critical parameters that are influenced by several factors, most notably the molar ratio of the PEG reagent to the protein during the labeling reaction. Below are tables summarizing typical reaction conditions and expected outcomes for protein labeling with short-chain PEG-NHS esters.
| Parameter | Recommended Condition |
| Protein Concentration | 1 - 10 mg/mL |
| This compound Molar Excess | 5- to 20-fold over protein |
| Reaction Buffer | Amine-free buffer (e.g., 0.1 M Phosphate Buffer, 0.1 M Bicarbonate Buffer) |
| Reaction pH | 7.2 - 8.5 |
| Reaction Temperature | Room temperature (20-25°C) or 4°C |
| Reaction Time | 30 minutes to 2 hours at room temperature; 2 to 4 hours at 4°C |
| Quenching Reagent | 1 M Tris-HCl or 1 M Glycine (final concentration 20-50 mM) |
Table 1: Recommended Reaction Conditions for this compound Protein Labeling. These conditions serve as a starting point and may require optimization for specific proteins and desired degrees of PEGylation.
| Molar Excess of PEG-NHS Ester | Degree of Labeling (PEG molecules per protein) | Final Purity after SEC (%) | Reference |
| 5-fold | 1 - 3 | >95% | Representative Data[1] |
| 10-fold | 3 - 5 | >95% | Representative Data[1] |
| 20-fold | 4 - 6 | >90% | Representative Data[1] |
Table 2: Representative Labeling Efficiency and Purity of a Model Protein (e.g., IgG) with a Short-Chain PEG-NHS Ester. The degree of labeling and final purity are dependent on the specific protein and purification method. SEC (Size Exclusion Chromatography) is a common method for removing unreacted PEG and protein aggregates.
Experimental Protocols
Protocol 1: this compound Labeling of a Protein
This protocol outlines the general procedure for conjugating this compound to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Phosphate or Sodium Bicarbonate buffer, pH 8.0-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
This compound Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution. A common starting point is a 10- to 20-fold molar excess.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
(Optional but recommended) Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)
SEC is a common and effective method for separating PEGylated proteins from unreacted protein and excess PEG reagent based on their differences in hydrodynamic radius.
Materials:
-
Crude PEGylated protein reaction mixture
-
SEC column with an appropriate molecular weight cutoff
-
Equilibration and Elution Buffer (e.g., PBS, pH 7.4)
-
HPLC or FPLC system with a UV detector
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of the elution buffer at the desired flow rate.
-
-
Sample Loading:
-
Load the crude PEGylated protein reaction mixture onto the equilibrated column. The injection volume should not exceed the recommended volume for the specific column.
-
-
Elution and Fraction Collection:
-
Elute the sample with the elution buffer at a constant flow rate.
-
Monitor the elution profile using the UV detector at 280 nm.
-
Collect fractions corresponding to the different peaks. Typically, the PEGylated protein will elute earlier than the unmodified protein.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified PEGylated protein.
-
Pool the fractions containing the pure PEGylated protein.
-
Protocol 3: Characterization of PEGylated Protein by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a simple and effective method to qualitatively assess the extent of PEGylation. The attachment of PEG molecules increases the hydrodynamic size of the protein, causing it to migrate slower on the gel than the unmodified protein.
Materials:
-
Purified PEGylated protein
-
Unmodified protein (as a control)
-
SDS-PAGE gel of an appropriate acrylamide (B121943) percentage
-
SDS-PAGE running buffer
-
Loading buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other suitable protein stain
Procedure:
-
Sample Preparation:
-
Mix the protein samples (PEGylated and unmodified) with loading buffer and heat if required by the protein's nature.
-
-
Gel Electrophoresis:
-
Load the prepared samples and molecular weight standards into the wells of the SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Destain the gel to reduce the background staining.
-
Image the gel. The PEGylated protein will appear as a band or a smear at a higher apparent molecular weight compared to the unmodified protein.
-
Mandatory Visualization
Experimental Workflow for this compound Protein Labeling
Caption: Workflow for this compound protein labeling.
Signaling Pathway: Ubiquitin-Proteasome System in PROTAC-Mediated Protein Degradation
This compound is often used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.
Caption: PROTAC-mediated protein degradation pathway.
References
A Step-by-Step Guide to m-PEG4-NHS Ester Conjugation for Researchers and Drug Development Professionals
Application Note and Protocols
This document provides a comprehensive guide for the successful conjugation of m-PEG4-NHS ester to proteins and other amine-containing biomolecules. Targeted at researchers, scientists, and professionals in drug development, these protocols and application notes detail the chemical principles, procedural steps, and data analysis involved in this common bioconjugation technique.
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biologics. The use of a methoxy-terminated PEG with a short, discrete chain length of four ethylene (B1197577) glycol units (m-PEG4) linked to an N-hydroxysuccinimide (NHS) ester offers a precise and efficient method for modifying primary amines on biomolecules. The NHS ester reacts with primary amines, such as the N-terminus of a protein or the epsilon-amine of lysine (B10760008) residues, to form a stable amide bond.[1][2] This process can enhance solubility, reduce immunogenicity, and prolong the circulation half-life of the modified molecule.[3]
The hydrophilic PEG spacer also helps to increase the solubility of the resulting conjugate in aqueous media.[1] However, the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that can reduce conjugation efficiency.[4] Therefore, careful control of reaction conditions, particularly pH, is crucial for a successful outcome.
Reaction Mechanism and Workflow
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.
A general workflow for a typical this compound conjugation experiment is outlined below.
Caption: General experimental workflow for this compound conjugation.
Key Experimental Parameters
Successful conjugation with this compound is dependent on several critical parameters that must be optimized for each specific biomolecule. A summary of these parameters is provided in the table below.
| Parameter | Recommended Range/Condition | Rationale & Key Considerations |
| pH | 7.2 - 8.5 | Balances efficient amine reactivity with minimizing NHS ester hydrolysis. Lower pH protonates amines, reducing nucleophilicity, while higher pH accelerates hydrolysis. |
| Buffer | Amine-free buffers (e.g., PBS, HEPES, Bicarbonate, Borate) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction with the NHS ester. |
| Molar Excess of this compound | 10 to 50-fold molar excess over the protein | A molar excess drives the reaction towards completion. The optimal ratio should be determined empirically for the specific protein. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can favor the conjugation reaction over hydrolysis. |
| Reaction Time | 30 minutes to 2 hours at room temperature; 2 to 4 hours at 4°C | Reaction time should be optimized. Longer incubation times can be used, especially at lower temperatures, but may also increase hydrolysis. |
| Temperature | Room Temperature (approx. 25°C) or 4°C | Lower temperatures can help to slow the rate of hydrolysis, potentially increasing conjugation efficiency. |
| Solvent for this compound | Anhydrous DMSO or DMF | The NHS ester is moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent immediately before use. |
Experimental Protocols
Protocol 1: General this compound Conjugation to a Protein
This protocol provides a general procedure for the conjugation of this compound to a protein containing accessible primary amines.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 (PBS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system: Size-exclusion chromatography (SEC) column, dialysis cassettes, or tangential flow filtration system
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., 20-fold).
-
While gently stirring or vortexing, add the calculated volume of the this compound solution to the protein solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the conjugation reaction, add the quenching buffer to a final concentration of 20-50 mM (e.g., add 1 M Tris-HCl to a final concentration of 50 mM).
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and byproducts using a suitable purification method.
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from the smaller, unreacted PEG reagent and byproducts.
-
Dialysis or Tangential Flow Filtration: These methods are also effective for removing small molecule impurities.
-
Ion-Exchange Chromatography (IEX): IEX can be used to separate proteins based on the extent of PEGylation, as the addition of PEG chains can shield the protein's surface charges.
-
Hydrophobic Interaction Chromatography (HIC): HIC can serve as a supplementary purification step.
-
-
Protocol 2: Characterization of the PEGylated Protein
After purification, it is essential to characterize the conjugate to determine the extent of PEGylation.
Materials:
-
Purified PEGylated protein
-
Unmodified protein (control)
-
SDS-PAGE system (gels, running buffer, loading buffer, protein standards)
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
SDS-PAGE Analysis:
-
Prepare samples of the unmodified and PEGylated protein in loading buffer.
-
Run the samples on an SDS-PAGE gel alongside a molecular weight marker.
-
Visualize the protein bands. An increase in the apparent molecular weight of the PEGylated protein compared to the unmodified protein indicates successful conjugation. The presence of multiple bands may suggest different degrees of PEGylation.
-
-
Mass Spectrometry (MS) Analysis:
-
Analyze the unmodified and purified PEGylated protein by mass spectrometry.
-
The mass spectrum of the PEGylated protein will show a mass shift corresponding to the addition of one or more m-PEG4 units. The number of PEG units attached can be determined from the mass difference.
-
Signaling Pathways and Logical Relationships
The decision-making process for selecting the appropriate purification strategy can be visualized as follows:
Caption: Decision tree for selecting a purification method.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Hydrolysis of this compound- pH of the reaction buffer is too low- Inactive protein or PEG reagent- Presence of primary amines in the buffer | - Prepare fresh this compound solution immediately before use.- Ensure the reaction pH is between 7.2 and 8.5.- Use fresh, high-quality reagents.- Perform buffer exchange into an amine-free buffer. |
| Precipitation of Protein | - High concentration of organic solvent- Protein instability under reaction conditions | - Keep the final concentration of DMSO or DMF below 10%.- Optimize reaction conditions (e.g., lower temperature, shorter incubation time). |
| Multiple PEGylated Species | - Multiple accessible primary amines on the protein surface | - This is often expected. Optimize the molar ratio of PEG reagent to protein to favor mono-PEGylation if desired.- Use IEX or HIC to separate different PEGylated forms. |
By following these detailed protocols and considering the key experimental parameters, researchers can achieve efficient and reproducible this compound conjugations for a wide range of applications in research and drug development.
References
m-PEG4-NHS Ester in Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG4-NHS ester (methoxy-polyethylene glycol-succinimidyl ester) is a valuable tool in the field of targeted drug delivery. It is a heterobifunctional crosslinker composed of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with four ethylene (B1197577) glycol units, activated with an N-hydroxysuccinimide (NHS) ester.[1][2] The NHS ester group reacts specifically and efficiently with primary amines (-NH2) on biomolecules such as proteins, peptides, antibodies, and amine-modified nanoparticles or oligonucleotides, forming a stable amide bond.[1][3] This reaction is most efficient at a pH range of 7.2 to 8.5.[4]
The hydrophilic PEG spacer offers several advantages in drug delivery systems. It increases the aqueous solubility of the conjugated molecule, reduces aggregation of proteins, and can minimize steric hindrance. Furthermore, PEGylation can help to reduce immunogenicity and prevent non-specific hydrophobic interactions of the drug delivery system. These properties make this compound a versatile linker for various applications in targeted drug delivery, including the development of antibody-drug conjugates (ADCs), the surface modification of nanoparticles and liposomes for targeted delivery, and the synthesis of PROTACs (Proteolysis Targeting Chimeras).
Applications in Targeted Drug Delivery
The primary application of this compound in targeted drug delivery is to covalently attach targeting ligands to drug carriers or to modify the surface of the carriers to improve their pharmacokinetic properties.
-
Antibody-Drug Conjugates (ADCs): this compound can be used to attach a cytotoxic drug to an antibody that specifically targets cancer cells. The PEG linker can help to improve the solubility and stability of the ADC.
-
Targeted Nanoparticles and Liposomes: Targeting moieties such as antibodies, antibody fragments (e.g., scFv), or peptides can be conjugated to the surface of nanoparticles or liposomes using this compound. This directs the drug-loaded carrier to the desired site of action, enhancing therapeutic efficacy and reducing off-target toxicity.
-
PROTACs: As a PEG-based linker, this compound can be used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.
Chemical Reaction and Workflow
The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Quantitative Data Summary
The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants.
| Parameter | Condition | Outcome | Reference |
| pH | 7.0 - 7.5 | Optimal for amine reaction with minimal hydrolysis | |
| 8.0 | t1/2 for amide formation: 80 min | ||
| 8.5 | t1/2 for amide formation: 20 min | ||
| 9.0 | t1/2 for amide formation: 10 min | ||
| Temperature | Room Temperature | Slower reaction, may be suitable for sensitive biomolecules | |
| 4°C | Even slower reaction, can be used for extended incubation | ||
| Molar Excess of this compound | 5-20 fold | Recommended for efficient antibody conjugation | |
| 10-50 fold | Recommended for protein concentrations < 5 mg/ml | ||
| Conjugation Yield | pH 8.5 | ~80-85% | |
| pH 9.0 | ~87-92% |
Experimental Protocols
Protocol 1: General Protocol for Protein or Antibody Labeling
This protocol describes a general method for conjugating this compound to a protein or antibody.
Materials:
-
Protein/Antibody of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate buffer, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography columns)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer at a pH between 7.2 and 8.5. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.
-
-
Quenching (Optional):
-
To stop the reaction, a small amount of an amine-containing buffer (e.g., Tris or glycine) can be added to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
-
Characterization:
-
Analyze the conjugate using techniques such as SDS-PAGE to observe the increase in molecular weight, mass spectrometry to confirm the conjugation, and HPLC to assess purity.
-
Protocol 2: Surface Modification of Amine-Functionalized Liposomes for Targeted Delivery
This protocol provides a method for conjugating a targeting antibody to the surface of pre-formed liposomes that have been functionalized with amine groups.
Note on the diagram: The initial thought of modifying the antibody first and then conjugating to the liposome (B1194612) is a possible route, but a more direct approach for amine-functionalized liposomes is to activate a carboxylated surface with NHS chemistry or, in this case, to directly conjugate an amine-containing targeting ligand to an NHS-ester functionalized liposome. The corrected workflow reflects the latter, more common approach where the liposome surface is activated. For the purpose of this protocol, we will assume the use of a heterobifunctional linker where the antibody is first modified with the linker, and then conjugated to the liposome.
Materials:
-
Amine-functionalized liposomes
-
Targeting antibody
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., HEPES buffered saline, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Modification:
-
Follow steps 1-3 of Protocol 1 to conjugate this compound to the targeting antibody. This will result in an antibody with a free methoxy-PEG tail. This is a conceptual step for this protocol's purpose. A more common approach would be to use a bifunctional PEG linker with a different reactive group at the other end for liposome conjugation.
-
-
Liposome Preparation:
-
Prepare amine-functionalized liposomes using standard methods, for example, by including a lipid with a primary amine headgroup in the lipid formulation.
-
-
Conjugation of Modified Antibody to Liposomes:
-
This step would typically involve a second, different chemical reaction to attach the PEGylated antibody to the liposome surface. For a more direct approach using this compound, one would need to reverse the roles, having an NHS-ester functionalized liposome and an amine-containing targeting ligand.
-
Alternative, more direct approach: If the goal is to simply coat the liposome with PEG, the amine-functionalized liposomes can be directly reacted with this compound.
-
Add a calculated molar excess of this compound (dissolved in DMSO) to the liposome suspension in a reaction buffer (pH 8.0).
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
-
Purification:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size and zeta potential of the modified liposomes using dynamic light scattering (DLS).
-
Quantify the amount of conjugated antibody on the liposome surface using a suitable protein assay (e.g., BCA or Bradford assay) after separating the liposomes from unreacted antibody.
-
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | pH of the reaction buffer is too low. | Increase the pH of the reaction buffer to 8.0-8.5. |
| Hydrolysis of the NHS ester. | Prepare the this compound solution immediately before use. Ensure the solvent is anhydrous. | |
| Presence of primary amines in the buffer. | Use an amine-free buffer such as PBS, HEPES, or bicarbonate. | |
| Protein Aggregation | High concentration of protein or organic solvent. | Reduce the protein concentration. Ensure the final concentration of organic solvent is below 10%. |
| Variable Results | Inconsistent reaction conditions. | Carefully control pH, temperature, and reaction time. Use fresh reagents. |
Conclusion
This compound is a highly effective and versatile reagent for the development of targeted drug delivery systems. Its ability to efficiently conjugate to primary amines, coupled with the beneficial properties of the PEG spacer, makes it a valuable tool for researchers in drug development. The protocols and data presented here provide a foundation for the successful application of this compound in creating advanced and targeted therapeutics.
References
Application Notes and Protocols for m-PEG4-NHS Ester Crosslinking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-PEG4-NHS ester for the covalent modification of proteins, peptides, and other amine-containing biomolecules. This document outlines the chemical basis of the crosslinking reaction, detailed experimental protocols, and key quantitative data to ensure successful and reproducible bioconjugation.
Introduction
This compound (methoxy-polyethylene glycol-succinimidyl ester) is a popular crosslinking reagent used to covalently attach a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to biomolecules. The N-hydroxysuccinimide (NHS) ester moiety reacts specifically with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[1][2][3] The PEG4 spacer enhances the water solubility of the modified molecule, reduces aggregation, and can decrease immunogenicity.[4][5] This reagent is widely used in various applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and the surface modification of nanoparticles.
Chemical Basis of Reaction
The crosslinking reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is highly dependent on pH, with optimal conditions typically between pH 7.2 and 8.5. At lower pH, the primary amines are protonated and less nucleophilic, slowing the reaction rate. Conversely, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall efficiency of the conjugation.
Quantitative Data for this compound Crosslinking
The efficiency of the crosslinking reaction is influenced by several factors, including pH, temperature, and incubation time. The following tables summarize key quantitative data to guide the optimization of your experimental protocol.
| pH | Half-life (t½) of Amide Conjugate Formation | Approximate Yield of PEGylated Product |
| 8.0 | 80 minutes | 80-85% |
| 8.5 | 20 minutes | 80-85% |
| 9.0 | 10 minutes | 87-92% |
Table 1: Effect of pH on the kinetics and yield of this compound conjugation at room temperature. Data is based on the reaction of a porphyrin-NHS ester with an mPEG4-amine.
| Parameter | Recommended Range | Notes |
| Reaction pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often a good starting point for efficient labeling. Below this range, the reaction is slow; above this range, hydrolysis of the NHS ester is significant. |
| Molar Excess of Reagent | 10- to 50-fold over the protein | For dilute protein solutions, a higher molar excess may be required. A 20-fold molar excess is a common starting point for labeling antibodies. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can favor the conjugation reaction over hydrolysis. |
| Reaction Temperature | 4°C or Room Temperature (20-25°C) | Reactions at room temperature are faster, while reactions at 4°C can be used for sensitive proteins to minimize degradation. |
| Incubation Time | 30 - 60 minutes at Room Temperature | The optimal time should be determined empirically. |
| 2 - 4 hours at 4°C | Longer incubation times may be necessary for less reactive proteins or lower temperatures. | |
| Solvent for Reagent | Anhydrous DMSO or DMF | The this compound should be dissolved immediately before use to prevent hydrolysis. The final concentration of the organic solvent in the reaction should not exceed 10%. |
Table 2: General parameters for this compound crosslinking reactions.
Experimental Protocols
The following are detailed protocols for the preparation of the this compound reagent and its use in protein modification.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the desired amount of this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.
-
Vortex the solution until the reagent is completely dissolved.
-
Use the stock solution immediately. Do not store aqueous solutions of the reagent as the NHS ester will hydrolyze.
Protocol 2: General Protocol for Protein PEGylation
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer, pH 7.2-8.5)
-
This compound stock solution (from Protocol 1)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Buffer Exchange: If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into an amine-free buffer using a desalting column or dialysis.
-
Initiate Conjugation: Add a 10- to 50-fold molar excess of the dissolved this compound stock solution to the protein solution while gently stirring. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Visualizations
Experimental Workflow for Protein PEGylation
References
Preparing Solutions of m-PEG4-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG4-NHS ester (methoxy-Polyethylene Glycol-N-hydroxysuccinimidyl ester) is a versatile crosslinking reagent widely used in bioconjugation, drug delivery, and surface modification.[1][2] Its structure comprises a methoxy-terminated polyethylene (B3416737) glycol (PEG) spacer arm and an N-hydroxysuccinimide (NHS) ester reactive group. The hydrophilic PEG spacer enhances the solubility of the modified molecule in aqueous environments, while the NHS ester reacts efficiently with primary amines (-NH2) on proteins, peptides, and other biomolecules to form stable amide bonds.[3][4][5] This document provides detailed protocols for the preparation of this compound solutions for immediate use in labeling reactions.
Important Note on "Stock Solutions": The N-hydroxysuccinimide (NHS) ester moiety of this compound is highly susceptible to hydrolysis in the presence of moisture. This hydrolysis reaction renders the reagent inactive. Therefore, it is strongly recommended to prepare solutions of this compound immediately before use. Preparing and storing stock solutions, even for short periods, can lead to significant degradation of the reagent and inconsistent results in conjugation reactions. This protocol will therefore focus on the preparation of fresh, ready-to-use solutions.
Materials and Reagents
-
This compound (powder)
-
Anhydrous (dry) Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.
-
Microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Desiccator
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the preparation and use of this compound solutions.
| Parameter | Value | Notes |
| Molecular Weight | 333.34 g/mol | |
| Recommended Solvents | Anhydrous DMSO or DMF | |
| Recommended Storage of Solid | -20°C in a desiccator | |
| Optimal Reaction pH | 7.2 - 8.5 | |
| NHS Ester Hydrolysis Half-life | ~10 minutes at pH 8.6 (4°C) | |
| NHS Ester Hydrolysis Half-life | 4-5 hours at pH 7.0 (0°C) |
Experimental Protocol: Preparation of this compound Solution for Immediate Use
This protocol describes the preparation of a 10 mM this compound solution in anhydrous DMSO, a common starting concentration for many bioconjugation reactions. Adjustments to the concentration can be made based on specific experimental requirements.
1. Equilibration of Reagent:
- Remove the vial of this compound from -20°C storage.
- Place the unopened vial in a desiccator at room temperature and allow it to equilibrate for at least 15-20 minutes. This crucial step prevents condensation of atmospheric moisture onto the hygroscopic powder upon opening.
2. Weighing the Reagent:
- Once equilibrated, briefly centrifuge the vial to ensure all the powder is at the bottom.
- In a fume hood, carefully weigh the desired amount of this compound into a clean, dry microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 3.33 mg of this compound.
3. Dissolution:
- Using a pipette with a sterile, filtered tip, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound. For a 10 mM solution, add 1 mL of anhydrous DMSO for every 3.33 mg of reagent.
- Immediately cap the tube securely.
- Vortex the tube for 30-60 seconds or until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
4. Immediate Use:
- The freshly prepared this compound solution is now ready for immediate addition to your reaction mixture.
- Proceed with your conjugation reaction without delay to minimize hydrolysis of the NHS ester.
Important Considerations:
-
Solvent Quality: Always use high-quality, anhydrous DMSO or DMF to minimize water content and subsequent hydrolysis.
-
Avoid Aqueous Buffers for Initial Dissolution: Do not dissolve this compound directly in aqueous buffers, as this will lead to rapid hydrolysis. The initial dissolution must be in an anhydrous organic solvent. The organic solvent concentration in the final reaction mixture should typically not exceed 10% to avoid denaturation of proteins.
-
Discard Unused Solution: Any unused portion of the reconstituted this compound solution should be discarded and not stored for later use.
Experimental Workflow Diagram
Caption: Workflow for preparing and using this compound solution.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the chemical reaction and the competing hydrolysis pathway.
Caption: Competing reactions of this compound with amines and water.
References
Application Notes and Protocols for m-PEG4-NHS Ester Reactions: A Guide to Calculating Molar Excess
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and calculating the optimal molar excess for successful bioconjugation reactions using methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG4-NHS ester). Detailed protocols and visual diagrams are included to facilitate experimental design and execution.
Introduction to this compound Chemistry
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules. The this compound is an amine-reactive reagent that efficiently couples with primary amino groups (-NH₂) present on biomolecules, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues.[1][2][3] This reaction, occurring in neutral to slightly basic conditions (pH 7-9), forms a stable amide bond.[1][4]
A critical parameter in any PEGylation reaction is the molar excess of the PEG reagent relative to the target molecule. This ratio significantly influences the degree of PEGylation (the number of PEG chains attached per molecule), which in turn can affect the biological activity, solubility, and stability of the final conjugate. An insufficient molar excess may lead to low conjugation yields, while an excessive amount can result in polysubstitution, potentially leading to loss of biological function and difficulties in purification.
A competing reaction that must be considered is the hydrolysis of the NHS ester in aqueous solutions, which renders the PEG reagent inactive. The rate of hydrolysis increases with pH. Therefore, careful optimization of the molar excess, pH, and other reaction conditions is crucial for achieving the desired degree of labeling.
Calculating Molar Excess and Key Reaction Parameters
The optimal molar excess of this compound is dependent on several factors, including the concentration of the protein or molecule to be labeled, the number of available primary amines, and the desired degree of labeling.
General Formula for Calculating the Mass of this compound:
Mass (mg) = (Molar Excess) x (Mass of Protein (mg) / MW of Protein (Da)) x MW of NHS Ester (Da)
Quantitative Data Summary
The following table summarizes recommended starting molar excess ratios for this compound reactions under various conditions. These values should be considered as starting points, and empirical optimization is highly recommended for each specific application.
| Target Molecule Concentration | Recommended Molar Excess (m-PEG4-NHS : Molecule) | Expected Outcome & Remarks | Citations |
| > 5 mg/mL | 5 to 10-fold | Higher protein concentrations generally lead to more efficient labeling. A lower molar excess can be a good starting point. | |
| 1-10 mg/mL (e.g., for IgG) | 10 to 20-fold | A common concentration range for antibody labeling. A 20-fold molar excess typically results in 4-6 PEG linkers per antibody. | |
| < 1 mg/mL | 20 to 50-fold | A greater molar excess is often necessary to compensate for the slower reaction kinetics at lower concentrations and to outcompete hydrolysis. | |
| Amine-bearing small molecules | 1:1 to 2:1 equivalent | The reaction is typically performed in anhydrous organic solvents, and the stoichiometry is closer to equimolar, depending on reaction kinetics. |
Experimental Protocols
Protocol 1: PEGylation of a Protein (e.g., an Antibody)
This protocol provides a general procedure for the conjugation of this compound to a protein with available primary amines.
Materials:
-
Protein to be labeled (e.g., IgG)
-
This compound
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0 (Amine-free buffers like HEPES or bicarbonate can also be used).
-
Quenching Buffer: 1 M Tris-HCl, pH 7.2 or 1 M glycine.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Desalting columns or dialysis equipment for purification.
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare the protein solution in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL or 10 mM). Do not store the reconstituted NHS ester, as it is susceptible to hydrolysis.
-
-
Calculation of Molar Excess:
-
Calculate the moles of the protein to be labeled.
-
Determine the desired molar excess of this compound (e.g., 20-fold excess for an antibody at 1-10 mg/mL).
-
Calculate the volume of the this compound stock solution required.
-
-
Conjugation Reaction:
-
While gently stirring, add the calculated volume of the this compound stock solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The optimal incubation time may require empirical determination.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
For a more refined purification and to separate different PEGylated species, chromatographic techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be employed.
-
-
Storage:
-
Store the purified PEGylated protein under conditions that are optimal for the non-PEGylated protein.
-
Visualizing the Process
This compound Reaction Workflow
References
Application Notes and Protocols for m-PEG4-NHS Ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] The linker is a critical component, profoundly influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.[4] Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) are frequently employed to enhance aqueous solubility and optimize the spatial orientation of the two ligands for efficient ternary complex formation.
This document provides detailed application notes and protocols for the use of m-PEG4-NHS ester, a hydrophilic tetraethylene glycol spacer equipped with an N-hydroxysuccinimide (NHS) ester, in the synthesis of PROTACs. The NHS ester allows for efficient and stable amide bond formation with primary amine groups present on a POI ligand or an E3 ligase ligand.
Mechanism of Action of a PROTAC
A PROTAC functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein by the E3 ligase, marking it for degradation by the 26S proteasome. The PROTAC is then released and can act catalytically to induce the degradation of multiple target protein molecules.
References
Troubleshooting & Optimization
how to prevent hydrolysis of m-PEG4-NHS ester
Welcome to the technical support center for m-PEG4-NHS ester. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find answers to frequently asked questions and troubleshooting advice to prevent common issues, particularly the hydrolysis of the NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a PEGylation reagent that contains a methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain with four PEG units and an N-hydroxysuccinimide (NHS) ester functional group.[1][2] It is primarily used to covalently attach the hydrophilic PEG chain to primary amines (-NH2) on molecules such as proteins, peptides, antibodies, and amine-modified oligonucleotides.[1][2][3] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the modified molecule.
Q2: What is the primary challenge when working with this compound?
A2: The main challenge is the hydrolysis of the NHS ester group. In the presence of water, the NHS ester can react with water molecules, leading to the formation of an unreactive carboxylic acid. This hydrolysis reaction competes with the desired conjugation reaction with the primary amine.
Q3: How does pH affect the stability and reactivity of this compound?
A3: The pH of the reaction buffer is a critical factor. The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.
-
Below pH 7.2: The rate of conjugation is significantly slower because primary amines are protonated, reducing their nucleophilicity.
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically, reducing the amount of reagent available for conjugation.
Q4: How should I store this compound to prevent degradation?
A4: To ensure the stability of this compound, it should be stored at -20°C and protected from moisture. It is highly recommended to store the reagent in a desiccated environment. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
Problem 1: Low Conjugation Efficiency
-
Possible Cause 1: Hydrolysis of this compound.
-
Solution:
-
Prepare the this compound solution immediately before use. Do not prepare stock solutions for long-term storage in aqueous buffers.
-
Work quickly once the reagent is dissolved.
-
Ensure the reaction pH is within the optimal range of 7.2-8.5.
-
-
-
Possible Cause 2: Inappropriate Buffer Composition.
-
Solution:
-
Use an amine-free buffer for the conjugation reaction, such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.
-
Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.
-
-
-
Possible Cause 3: Insufficient Molar Excess of this compound.
-
Solution:
-
Increase the molar excess of the this compound relative to the amine-containing molecule. A 10- to 50-fold molar excess is often recommended.
-
-
Problem 2: Inconsistent Results Between Experiments
-
Possible Cause 1: Variability in Reagent Quality.
-
Solution:
-
Always store the this compound under the recommended conditions (-20°C, desiccated) to maintain its activity.
-
If you suspect the reagent has degraded, you can perform a simple hydrolysis test to check its reactivity.
-
-
-
Possible Cause 2: Fluctuations in Reaction Conditions.
-
Solution:
-
Maintain consistent pH, temperature, and reaction times across all experiments to ensure reproducibility.
-
-
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The table below summarizes the effect of pH on the half-life of NHS esters.
| pH | Half-life of NHS Ester | Implication for Reaction |
| 7.0 | Several hours | Slower conjugation, but more stable reagent. |
| 8.0 | ~20 - 80 minutes | Good balance between conjugation efficiency and hydrolysis. |
| 8.5 | ~10 - 20 minutes | Faster conjugation, but significant hydrolysis. |
| 9.0 | Minutes | Very rapid hydrolysis, leading to low conjugation yields. |
Note: The exact half-life can vary depending on the specific NHS ester and buffer composition.
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5. If necessary, perform buffer exchange using dialysis or a desalting column.
-
Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF.
-
Initiate Conjugation: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal incubation time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, add an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and byproducts using size-exclusion chromatography, dialysis, or tangential flow filtration.
Visualizations
Caption: Competing reactions of this compound.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
Technical Support Center: Optimizing m-PEG4-NHS Ester Reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with m-PEG4-NHS esters. It covers frequently asked questions and troubleshooting advice to help you optimize your conjugation reactions for the best possible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of an m-PEG4-NHS ester?
A1: N-hydroxysuccinimide (NHS) esters are amine-reactive reagents used for bioconjugation.[1] The primary reaction involves the nucleophilic attack of a primary amine (–NH₂) on the carbonyl group of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2] In proteins, the main targets are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain.[1][3]
Q2: What is the optimal pH for reacting m-PEG4-NHS esters with primary amines?
A2: The reaction is highly pH-dependent.[4] The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5. Many protocols recommend a pH of 8.3-8.5 for the most efficient labeling. At a lower pH, primary amines are protonated (–NH₃⁺), making them poor nucleophiles and slowing the reaction rate. At a higher pH (above 8.5-9.0), the rate of hydrolysis of the NHS ester increases dramatically, which competes with the desired conjugation reaction.
Q3: What is the primary side reaction, and how does pH influence it?
A3: The primary side reaction is the hydrolysis of the NHS ester. In an aqueous buffer, water molecules can attack the ester, cleaving it and forming an unreactive carboxylic acid on the PEG linker. This prevents the PEG from conjugating to the target amine. The rate of this hydrolysis reaction is significantly accelerated at higher pH values. Therefore, selecting the optimal pH is a critical balancing act: it must be high enough to deprotonate the target amines for efficient reaction but not so high that hydrolysis dominates and reduces the yield.
Q4: Which buffers are compatible with NHS ester reactions, and which should be avoided?
A4:
-
Compatible Buffers: Amine-free buffers are essential. Commonly used buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers. 0.1 M sodium bicarbonate is a frequently recommended choice.
-
Incompatible Buffers: Buffers containing primary amines must be avoided as they will compete with the target molecule for reaction with the NHS ester. This includes buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218). If your protein is in an incompatible buffer, a buffer exchange step via dialysis or a desalting column is required before starting the conjugation.
Q5: How should I properly store and handle this compound reagents?
A5: NHS esters are highly sensitive to moisture. They should be stored in a desiccated environment at -20°C. Before opening, the vial must be allowed to equilibrate completely to room temperature to prevent atmospheric moisture from condensing onto the cold reagent, which would cause hydrolysis. For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use. It is best practice to prepare fresh solutions for each experiment and avoid storing stock solutions.
Troubleshooting Guide
Problem: I am seeing very low or no conjugation yield.
This is the most common issue and can be attributed to several factors. Use the following points and the decision tree below to diagnose the problem.
-
Possible Cause 1: Incorrect Buffer pH.
-
Solution: Verify that your reaction buffer is within the optimal pH range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will rapidly hydrolyze your reagent. For many proteins, starting at pH 8.3 is a good choice.
-
-
Possible Cause 2: Incompatible Buffer.
-
Solution: Ensure your buffer does not contain primary amines (e.g., Tris, glycine). These compounds will react with the NHS ester and consume it. If your protein is in such a buffer, perform a buffer exchange into an appropriate buffer like PBS or sodium bicarbonate before the reaction.
-
-
Possible Cause 3: Inactive NHS Ester Reagent.
-
Solution: The NHS ester may have hydrolyzed due to improper storage or handling. Always allow the reagent vial to warm to room temperature before opening and store it in a desiccator at -20°C. Prepare the reagent solution immediately before use and do not save it for later experiments.
-
-
Possible Cause 4: Low Protein Concentration.
-
Solution: The hydrolysis of the NHS ester is a first-order reaction, while the desired conjugation is a second-order reaction. In dilute protein solutions, hydrolysis can outcompete the conjugation reaction. If possible, increase the concentration of your protein to 1-10 mg/mL to favor the desired reaction.
-
Problem: My results are inconsistent from one experiment to the next.
-
Possible Cause: Variation in Reaction Conditions.
-
Solution: PEGylation reactions are sensitive to minor changes in conditions. For reproducible results, maintain consistent pH, temperature, and reaction times across all experiments. Ensure that the molar ratio of the PEG reagent to the biomolecule is carefully controlled. Always prepare fresh reagent solutions and use a consistent source and concentration of your target biomolecule.
-
Problem: My protein is precipitating during the reaction.
-
Possible Cause 1: High Concentration of Organic Solvent.
-
Solution: The this compound is often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous protein solution. If the final concentration of this organic solvent is too high (typically >10%), it can cause protein denaturation and precipitation. Keep the volume of the added organic solvent to a minimum.
-
-
Possible Cause 2: Change in Protein Solubility after PEGylation.
-
Solution: While PEGylation generally increases the hydrophilicity of a protein, excessive modification or modification at critical residues can sometimes lead to aggregation. Try reducing the molar excess of the this compound to achieve a lower degree of labeling. You may also need to optimize the buffer composition or protein concentration.
-
Data Presentation
Table 1: Effect of pH on NHS Ester Hydrolytic Stability
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the half-life of the reactive ester decreases due to an accelerated rate of hydrolysis.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | |
| 8.0 | 25 | ~1 hour | |
| 8.5 | 25 | ~30 minutes | Calculated from relative rate increase data |
| 8.6 | 4 | 10 minutes | |
| 9.0 | 25 | < 10 minutes |
Note: Half-life values are approximate and can vary based on the specific NHS ester structure, buffer composition, and temperature.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general workflow. The molar ratio of PEG reagent to protein and incubation times may need to be optimized for your specific application.
-
Buffer Preparation:
-
Prepare a suitable amine-free reaction buffer, such as 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, and adjust the pH to 8.3-8.5.
-
If your protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis into the reaction buffer.
-
-
Prepare Protein Solution:
-
Dissolve or dilute your protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
-
Prepare this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of the reagent in a high-quality, anhydrous, and amine-free organic solvent like DMSO or DMF to a concentration of ~10 mg/mL.
-
-
Initiate Conjugation Reaction:
-
Calculate the required volume of the this compound solution to achieve a 10- to 20-fold molar excess relative to the protein. This ratio may require optimization.
-
Add the calculated amount of the dissolved PEG reagent to the protein solution while gently stirring or vortexing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times may be needed for reactions carried out at a lower pH (e.g., 7.4).
-
-
Quenching (Optional but Recommended):
-
To stop the reaction, add a quenching reagent that contains a primary amine. This will react with and consume any unreacted NHS ester. A common method is to add Tris or glycine buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove the excess, unreacted PEG reagent and the NHS byproduct from the labeled protein conjugate. The most common method for macromolecules is size-exclusion chromatography using a desalting column. Dialysis can also be used.
-
Mandatory Visualizations
References
Navigating m-PEG4-NHS Ester Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals, the conjugation of molecules using m-PEG4-NHS ester is a common yet sometimes challenging procedure. A primary hurdle often encountered is the solubility of the this compound in aqueous buffers, which is critical for successful conjugation to proteins and other amine-containing molecules. This technical support center provides troubleshooting guidance and frequently asked questions to address these specific issues.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in aqueous buffers like PBS?
A1: While the polyethylene (B3416737) glycol (PEG) spacer in this compound is designed to increase the hydrophilicity of the conjugated molecule, the this compound reagent itself has limited direct solubility in aqueous buffers, especially those with high salt concentrations.[1] It is standard practice to first dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction buffer.[2][3]
Q2: What is the recommended solvent for initial dissolution of this compound?
A2: Anhydrous DMSO or DMF are the most commonly recommended solvents.[2][3] It is crucial to use a dry (anhydrous) solvent to prevent premature hydrolysis of the moisture-sensitive NHS ester.
Q3: What is the maximum concentration of organic solvent allowed in the final reaction mixture?
A3: The final concentration of the organic solvent (e.g., DMSO or DMF) in the aqueous reaction buffer should generally not exceed 10%. Higher concentrations may lead to the precipitation of proteins or affect the stability of the biomolecules you are trying to label.
Q4: Why is my this compound not dissolving even in an organic solvent?
A4: If you experience difficulty dissolving the this compound, ensure that the organic solvent is anhydrous. The presence of water can lead to hydrolysis, and the hydrolyzed product may have different solubility characteristics. Also, ensure the reagent has been stored correctly, protected from moisture.
Q5: Can I use buffers containing Tris or glycine (B1666218) for my conjugation reaction?
A5: No, you should avoid buffers that contain primary amines, such as Tris or glycine. These primary amines will compete with the amine groups on your target molecule for reaction with the NHS ester, significantly reducing the efficiency of your desired conjugation.
Q6: What buffers are recommended for the conjugation reaction?
A6: Amine-free buffers are essential. Phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers with a pH between 7.2 and 8.5 are commonly used. The optimal pH is a balance between efficient reaction with the amine and minimizing hydrolysis of the NHS ester.
Q7: How does pH affect the stability and reactivity of this compound in aqueous solutions?
A7: The NHS ester is susceptible to hydrolysis in aqueous solutions, and the rate of this hydrolysis increases with pH. The reaction with primary amines is also pH-dependent and is most efficient in the pH range of 7.2 to 8.5. At lower pH, the amine groups are protonated and less nucleophilic, slowing the reaction. At higher pH (above 8.5), the rate of hydrolysis becomes significantly faster, reducing the amount of active NHS ester available for conjugation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms upon adding the this compound/DMSO solution to the aqueous buffer. | The concentration of the this compound is too high. | Decrease the concentration of the this compound stock solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume. |
| The aqueous buffer has a high salt concentration. | While PBS is commonly used, for initial dissolution, a buffer with a lower salt concentration might be beneficial if direct dissolution is attempted. However, the standard protocol involves pre-dissolving in an organic solvent. | |
| The protein/biomolecule is precipitating due to the organic solvent. | Ensure the final organic solvent concentration is as low as possible, ideally below 10%. Perform a small-scale test to check the stability of your protein in the final buffer-solvent mixture. | |
| Low conjugation efficiency. | The this compound has hydrolyzed before reacting with the target molecule. | Prepare the this compound solution in anhydrous organic solvent immediately before use. Avoid storing the reagent in solution. Ensure the reaction buffer pH is within the optimal range (7.2-8.5). |
| The buffer contains primary amines (e.g., Tris, glycine). | Exchange the buffer to an amine-free buffer like PBS or HEPES using dialysis or a desalting column. | |
| The concentration of the protein/biomolecule is too low. | For dilute protein solutions, a higher molar excess of the this compound may be required to achieve the desired level of conjugation. | |
| The this compound reagent is old or was improperly stored. | Use a fresh vial of the reagent. Store this compound at -20°C, protected from moisture. Allow the vial to equilibrate to room temperature before opening to prevent condensation. | |
| Inconsistent results between experiments. | Variations in reaction conditions. | Maintain consistent pH, temperature, and reaction times. Carefully control the molar ratio of the PEG reagent to the biomolecule. |
| Moisture contamination of the this compound or the organic solvent. | Use anhydrous organic solvent and handle the this compound in a low-humidity environment if possible. Always allow the reagent vial to warm to room temperature before opening. |
Quantitative Data Summary
Table 1: Hydrolysis Half-life of a Porphyrin-NHS Ester in Carbonate Buffer/10% DMSO at Room Temperature
| pH | Half-life (t1/2) |
| 8.0 | 210 minutes |
| 8.5 | 180 minutes |
| 9.0 | 125 minutes |
| Data from a study on a porphyrin-NHS ester, which serves as a relevant model for NHS ester hydrolysis kinetics. |
Table 2: General Hydrolysis Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life (t1/2) |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| General data for NHS-ester compounds, highlighting the strong influence of pH and temperature on stability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution (e.g., 10 mM) by dissolving the required amount of this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Vortex briefly to ensure complete dissolution.
-
Do not store the stock solution for extended periods; any unused reconstituted reagent should be discarded.
Protocol 2: General Protocol for Protein PEGylation
-
Buffer Exchange: Ensure your protein solution (typically 1-10 mg/mL) is in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.2 and 8.0. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Initiate Conjugation: While gently stirring, add a calculated amount (typically a 10- to 50-fold molar excess) of the freshly prepared this compound stock solution to the protein solution.
-
Control Solvent Concentration: Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal incubation time may need to be determined empirically for your specific application.
-
Quenching (Optional): To terminate the reaction, you can add an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM to react with any excess NHS ester.
-
Purification: Remove unreacted this compound and byproducts using size-exclusion chromatography (SEC), dialysis, or a desalting column.
Visualizing the Process
To better understand the key processes and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for protein PEGylation.
Caption: Troubleshooting logic for solubility issues.
Caption: Competing reactions of this compound.
References
Technical Support Center: Preventing Protein Aggregation During PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate protein aggregation during the PEGylation process.
Troubleshooting Guide
This guide addresses specific issues that can arise during PEGylation, leading to protein aggregation. Each problem is followed by potential causes and actionable solutions.
Problem: Significant precipitation or visible aggregates are observed during or after the PEGylation reaction.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Detailed Explanation |
| Suboptimal Reaction Conditions | Optimize reaction parameters through small-scale screening. | Factors such as pH, temperature, and buffer composition can significantly impact protein stability. Deviations from the optimal range for a specific protein can expose hydrophobic regions, leading to aggregation.[1] It is recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches.[1] |
| High Protein Concentration | Reduce the protein concentration. | High protein concentrations increase the proximity of protein molecules, promoting intermolecular interactions and aggregation.[1][2][3] If a high final protein concentration is necessary, consider adding stabilizing excipients. |
| Inappropriate PEG:Protein Molar Ratio | Titrate the PEG:protein molar ratio. | A high molar excess of the PEG reagent can lead to over-PEGylation, altering the protein's surface properties and potentially causing aggregation. Conversely, an insufficient amount may result in incomplete conjugation. |
| Intermolecular Cross-linking | Use monofunctional PEG reagents; ensure reagent purity. | Bifunctional PEG linkers can physically connect multiple protein molecules, leading to large, insoluble aggregates. Ensure that your monofunctional PEG reagent has low diol content. |
| Poor Protein Stability in the Reaction Buffer | Add stabilizing excipients to the buffer. | The addition of stabilizers can help maintain protein solubility and prevent aggregation. |
| Presence of Pre-existing Aggregates | Purify the protein stock to ensure it is monomeric before PEGylation. | Pre-existing aggregates in the protein sample can act as seeds, accelerating further aggregation during the reaction. |
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process for troubleshooting protein aggregation during PEGylation.
Caption: A decision tree for systematically troubleshooting protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be triggered by several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together.
-
High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of aggregation.
-
Suboptimal Reaction Conditions: pH, temperature, and buffer composition can destabilize the protein, exposing hydrophobic patches that lead to aggregation.
-
PEG-Protein Interactions: While generally a stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that promote aggregation. The molecular weight of PEG can influence these interactions.
-
Poor Reagent Quality: Impurities or a high percentage of diol in a monofunctional PEG reagent can cause unintended cross-linking.
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify protein aggregation:
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Detects and quantifies soluble aggregates, which elute earlier than the monomeric PEGylated protein. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution by analyzing light scattering fluctuations. | Detects the presence of larger aggregates and provides information on the size distribution of the particle population. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on molecular weight. | Under non-reducing conditions, it can reveal high-molecular-weight bands corresponding to cross-linked aggregates. |
| Turbidity Measurements | Measures the cloudiness of a solution using a UV-Vis spectrophotometer. | An increase in turbidity indicates the formation of insoluble aggregates. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of ionized molecules. | Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect multimers. |
Q3: What role do excipients play in preventing aggregation?
Excipients are additives that can stabilize proteins in solution. They work through various mechanisms:
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Glycerol): These act as protein stabilizers, often through preferential exclusion, which favors the native protein conformation.
-
Amino Acids (e.g., Arginine, Glycine): Arginine is known to suppress non-specific protein-protein interactions that can lead to aggregation.
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.
Recommended Starting Concentrations for Stabilizing Excipients:
| Excipient | Recommended Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption. |
| Glycerol | 5-20% (v/v) | Stabilizes protein structure. |
Q4: How does the choice of PEG reagent affect aggregation?
The properties of the PEG reagent itself are critical:
-
Functionality: Always use monofunctional PEG reagents for protein conjugation unless cross-linking is the desired outcome.
-
Molecular Weight: The size of the PEG chain can impact protein stability. Higher molecular weight PEGs can form a more substantial hydration shell around the protein, which can be protective. However, the optimal molecular weight is protein-dependent.
-
Architecture: Linear and branched PEGs can interact differently with the protein surface, which may influence aggregation propensity.
Q5: What is the optimal pH for a PEGylation reaction to minimize aggregation?
The optimal pH is a balance between reaction efficiency and protein stability.
-
NHS-ester chemistry: Reactions are more efficient at a slightly alkaline pH (7.2-8.5). However, some proteins are less stable at higher pH.
-
Reductive amination (aldehyde/ketone chemistry): A lower pH (around 5.0-6.5) can favor selective PEGylation of the N-terminal amine, potentially reducing the degree of modification and aggregation. It is crucial to consider the isoelectric point (pI) of the protein; proteins are often least soluble at their pI.
Experimental Protocols
Protocol: Small-Scale PEGylation Screening to Optimize Reaction Conditions
Objective: To systematically identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.
Materials:
-
Purified, monomeric protein stock solution (e.g., 10 mg/mL)
-
PEG reagent stock solution (e.g., 100 mM in anhydrous DMSO)
-
A series of reaction buffers with varying pH values (e.g., phosphate (B84403) buffer at pH 6.0, 7.0, 7.4, 8.0)
-
Microcentrifuge tubes or a 96-well plate
-
Thermomixer or incubators set to different temperatures (e.g., 4°C and room temperature)
Methodology:
-
Prepare a Screening Matrix: Design a matrix of small-scale reactions (50-100 µL total volume) to test different combinations of parameters.
-
Vary One Parameter at a Time:
-
Protein Concentration: Test a range such as 0.5, 1, 2, and 5 mg/mL.
-
PEG:Protein Molar Ratio: Evaluate ratios like 1:1, 5:1, 10:1, and 20:1.
-
pH: Use the different prepared buffers to test a range of pH values.
-
Temperature: Conduct parallel experiments at 4°C and room temperature.
-
-
Reaction Setup:
-
In each tube/well, add the appropriate volume of protein stock and reaction buffer.
-
Add the calculated volume of PEG reagent stock solution to initiate the reaction. Mix gently.
-
-
Incubation: Incubate the reactions for a set period (e.g., 1-2 hours at room temperature or 2-4 hours at 4°C).
-
Analysis:
-
Visually inspect each reaction for signs of precipitation.
-
Centrifuge the tubes to check for an insoluble pellet.
-
Analyze the supernatant for soluble aggregates using a suitable technique like DLS or SEC.
-
Experimental Workflow Diagram
Caption: A workflow for screening and optimizing PEGylation reaction conditions.
References
Technical Support Center: Purification of m-PEG4-NHS Ester Conjugates by SEC
This guide provides detailed answers to frequently asked questions and troubleshooting advice for the purification of m-PEG4-NHS ester conjugates using Size Exclusion Chromatography (SEC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of separating a PEG-protein conjugate from its precursors using SEC?
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, or size in solution.[1] The process utilizes a column packed with porous beads. Larger molecules, such as the m-PEG4-protein conjugate, cannot enter the pores and thus travel a shorter path through the column, eluting first. Smaller molecules, like the unreacted protein and the free this compound or its hydrolyzed byproduct, can penetrate the pores to varying degrees. This longer path results in a later elution time.[1] The elution pattern is directly related to molecular size, not just molecular weight.[1]
Q2: Why is the choice of mobile phase (buffer) so critical for a successful SEC purification?
The mobile phase is crucial for preventing unwanted secondary interactions between the analyte and the stationary phase (the column packing material).[2] These interactions, which can be electrostatic or hydrophobic, can cause issues like peak tailing, distorted peak shapes, and poor recovery.[3] An optimized mobile phase, typically containing salts like sodium chloride or additives like arginine, helps to suppress these interactions, ensuring that separation occurs strictly based on size. For instance, arginine is effective at reducing hydrophobic interactions that sodium chloride cannot suppress.
Q3: What are the key parameters to control during the initial this compound conjugation reaction?
The success of the final purification depends heavily on the initial conjugation reaction. Key parameters include:
-
pH: The reaction should be performed in an amine-free buffer (e.g., phosphate, bicarbonate, HEPES) at a pH between 7.2 and 8.5. Below this range, the target primary amines are protonated and less reactive; above it, the hydrolysis of the NHS ester becomes a significant competing reaction that lowers the yield.
-
Reagents: The this compound should be dissolved in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use to prevent premature hydrolysis. Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided as they will compete in the reaction.
-
Molar Excess: A 5 to 20-fold molar excess of the NHS ester over the protein is commonly used to drive the reaction.
-
Temperature and Time: Reactions can be run for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
Q4: How does the size of the PEG chain affect SEC separation?
The resolution between the PEGylated conjugate and the unmodified protein is directly related to the size of the attached PEG moiety. A larger PEG chain results in a more significant increase in the conjugate's hydrodynamic radius, leading to a greater separation (earlier elution) from the native protein. For small PEG chains like m-PEG4, achieving baseline separation from the unreacted protein can be challenging and requires a highly efficient SEC column and optimized conditions. It is often difficult to resolve species that differ by only one small PEG chain.
Experimental Protocols and Data
Protocol 1: General Procedure for this compound Conjugation and SEC Purification
Part A: Conjugation Reaction
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). If not, perform a buffer exchange using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.
-
Prepare NHS Ester Stock: Immediately before use, dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). NHS esters are moisture-sensitive and should be equilibrated to room temperature before opening to prevent condensation.
-
Initiate Conjugation: Add a 10- to 50-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring. The final volume of organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight on ice.
-
Quench Reaction (Optional): To stop the reaction, add a quenching buffer like Tris or glycine to a final concentration of 20-50 mM to consume any unreacted NHS ester.
Part B: SEC Purification
-
System Equilibration: Equilibrate the SEC column with a suitable running buffer (e.g., 150 mM Sodium Phosphate, pH 6.8) until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the reaction mixture to remove any precipitated aggregates. The sample injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Injection and Elution: Inject the clarified sample onto the equilibrated column. Elute the column with the running buffer at the manufacturer's recommended flow rate (e.g., 0.5-1.0 mL/min).
-
Detection and Fraction Collection: Monitor the elution profile using a UV detector at 280 nm (for protein) and collect fractions corresponding to the different peaks (conjugate, unreacted protein, free PEG). The conjugate will be the first major peak to elute.
Quantitative Data Summary
The following tables provide typical parameters for SEC methods and highlight the importance of pH control for the NHS ester reaction.
Table 1: Typical SEC-HPLC Method Parameters and Performance
| Parameter | Typical Value / Condition | Reference |
|---|---|---|
| Column | Tosoh TSKgel G4000SWXL (7.8 x 300 mm) or similar | |
| Mobile Phase | 100-150 mM Sodium Phosphate, 150-300 mM NaCl or Arginine, pH 6.2-7.0 | |
| Flow Rate | 0.5 - 1.0 mL/min | |
| Detection | UV at 280 nm (protein) and/or Refractive Index (RI) for free PEG | |
| Injection Volume | 10 - 20 µL (for analytical scale) | |
| Typical Recovery | 78% - 120% (for spiked free PEG) | |
| Precision (RSD%) | ≤ 2.9% (for peak area) |
| LOD/LOQ (Free PEG) | 10 µg/mL / 25 µg/mL | |
Table 2: Influence of pH on NHS Ester Hydrolysis
| pH | Temperature (°C) | Approximate Half-life | Reference |
|---|---|---|---|
| 7.0 | 0 | 4 - 5 hours | |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes | |
This data underscores the rapid hydrolysis of NHS esters at higher pH, which competes with the desired conjugation reaction.
Troubleshooting Guide
Q5: My chromatogram shows a large, early-eluting peak, possibly in the void volume. What is the cause?
A large peak eluting in or near the column's void volume typically indicates the presence of high-molecular-weight (HMW) species, most often protein aggregates.
-
Possible Causes:
-
The conjugation reaction conditions (e.g., high concentration of organic solvent, excessive molar excess of PEG reagent) may have induced protein aggregation.
-
The protein may have a natural tendency to aggregate, which is exacerbated during handling or storage.
-
The mobile phase composition is suboptimal, leading to mobile phase-induced aggregation.
-
-
Solutions:
-
Analyze the sample for aggregates before and after the conjugation reaction.
-
Optimize conjugation conditions by reducing the amount of organic solvent or the molar excess of the NHS ester.
-
Modify the mobile phase. Increasing salt concentration (e.g., NaCl) or adding arginine can help suppress aggregation.
-
Q6: The peak for my conjugate is broad and/or shows significant tailing. How can I fix this?
Poor peak shape is often a result of secondary interactions with the column matrix or issues with the column itself.
-
Possible Causes:
-
Hydrophobic Interactions: The PEGylated protein is interacting with the stationary phase.
-
Ionic Interactions: Residual charges on the silica (B1680970) backbone of the column are interacting with the protein.
-
Poor Column Health: The column packing has degraded, or the frits are clogged.
-
-
Solutions:
-
Increase Ionic Strength: Add or increase the concentration of salt (e.g., 150-300 mM NaCl) in the mobile phase to disrupt ionic interactions.
-
Add Organic Modifier/Arginine: To reduce hydrophobic interactions, consider adding a small percentage of an organic solvent like isopropanol (B130326) (e.g., 5-10%) or an additive like arginine (e.g., 300 mM) to the mobile phase.
-
Column Maintenance: Flush the column according to the manufacturer's instructions or replace it if it is old or has been used extensively.
-
Q7: The resolution between my purified conjugate and the unreacted protein is poor. What can I do to improve it?
Poor resolution means the column is not adequately separating the two species based on their size difference.
-
Possible Causes:
-
The hydrodynamic radii of the conjugate and the free protein are too similar for the column to resolve. This is a common challenge with small PEGs.
-
The sample is overloaded, causing band broadening that obscures the separation.
-
The flow rate is too high, not allowing for proper diffusion and separation.
-
-
Solutions:
-
Connect Columns in Series: For difficult separations, connecting two SEC columns in series can increase the column length and improve resolution.
-
Reduce Injection Volume/Concentration: Decrease the amount of sample loaded onto the column to prevent overloading.
-
Optimize Flow Rate: Reduce the flow rate to increase the interaction time with the resin, which can improve resolution.
-
Consider an Alternative Method: If SEC resolution is insufficient, other methods like ion-exchange chromatography (IEX) or reversed-phase chromatography (RPC) may provide better separation, as they separate based on charge and hydrophobicity, respectively.
-
Visual Guides
Experimental Workflow
Caption: Workflow for this compound conjugation and SEC purification.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common SEC purification issues.
References
Technical Support Center: m-PEG4-NHS Ester Conjugation
Welcome to the technical support center for m-PEG4-NHS ester reactions. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their PEGylation experiments and troubleshooting common issues related to buffer choice and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH for conjugating m-PEG4-NHS esters with primary amines, such as those on proteins or other biomolecules, is between 7.2 and 8.5.[1][2][3] The reaction is highly dependent on pH.[4][5] At a lower pH, the primary amine target is protonated, which makes it less nucleophilic and slows the reaction rate. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and reduces the overall efficiency. For many applications, a pH of 8.3-8.5 is considered optimal to balance amine reactivity and NHS ester stability.
Q2: Which buffers are recommended for this compound conjugations?
Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5. A 0.1 M sodium bicarbonate or sodium phosphate buffer at a pH of 8.3-8.5 is a frequently recommended choice. For proteins that may be sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.2-7.4 can be used, although this may require longer incubation times or a higher molar excess of the PEG reagent.
Q3: Are there any buffers that should be avoided?
Yes, it is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218). These buffers will compete with the target molecule for reaction with the this compound, leading to lower conjugation efficiency and the formation of non-target PEGylated species. However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure to consume any unreacted NHS ester.
Q4: My this compound is not soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters, including some m-PEG4-NHS esters, have limited solubility in aqueous solutions. In such cases, the this compound should first be dissolved in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. It is critical to use high-quality, anhydrous, and amine-free solvents, as contaminants can interfere with the reaction. The final concentration of the organic solvent in the reaction mixture should typically be kept below 10% to avoid denaturation of proteins.
Q5: How does temperature affect the this compound reaction?
This compound conjugations are typically performed at room temperature (for 30-60 minutes) or at 4°C (for 2-4 hours or overnight). Lowering the temperature to 4°C can be beneficial for sensitive proteins and also slows the rate of hydrolysis of the NHS ester, which can be advantageous in extending the reaction time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No PEGylation | Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5. | Verify the pH of your buffer and adjust it to 8.3-8.5 for optimal results. |
| Presence of Primary Amines in Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule. | Switch to a non-amine-containing buffer such as phosphate, bicarbonate, or borate. | |
| Hydrolyzed this compound: The reagent was exposed to moisture during storage or handling, or the reaction pH is too high. | Store the this compound in a desiccator at the recommended temperature. Prepare the reagent solution immediately before use. Consider performing the reaction at a slightly lower pH (e.g., 7.5) to reduce the rate of hydrolysis. | |
| Low Protein Concentration: The concentration of the protein or biomolecule to be labeled is too low for efficient reaction. | For optimal results, the protein concentration should be in the range of 1-10 mg/mL. | |
| Inconsistent Results | Acidification of Reaction Mixture: During large-scale labeling, the hydrolysis of the NHS ester can lead to a drop in pH. | Monitor the pH of the reaction mixture throughout the process or use a more concentrated buffer to maintain a stable pH. |
| Variable Reagent Quality: Impurities in the this compound or solvents can affect the reaction outcome. | Use high-quality reagents, including anhydrous DMSO or amine-free DMF. | |
| Protein Aggregation/Precipitation | High Concentration of Organic Solvent: The concentration of DMSO or DMF used to dissolve the this compound is too high, causing the protein to precipitate. | Ensure the final concentration of the organic solvent in the reaction mixture is as low as possible, typically between 0.5% and 10%. |
| Protein Instability: The protein is not stable at the reaction pH or temperature. | Perform the reaction at 4°C or screen a range of pH values within the recommended 7.2-8.5 range to find the optimal condition for your specific protein. |
Data Presentation
Table 1: Recommended Buffers for this compound Conjugation
| Buffer | Recommended pH Range | Concentration | Notes |
| Sodium Phosphate | 7.2 - 8.5 | 0.1 M | A commonly used buffer providing good buffering capacity. |
| Sodium Bicarbonate | 8.0 - 8.5 | 0.1 M | Another excellent choice for maintaining an alkaline pH. |
| HEPES | 7.2 - 8.0 | 0.1 M | A good alternative to phosphate buffers. |
| Borate | 8.0 - 9.0 | 0.1 M | Can be used, but be mindful that the higher end of the pH range can increase hydrolysis. |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | 1x | Suitable for proteins sensitive to higher pH, but may result in a slower reaction rate. |
Table 2: Impact of pH on NHS Ester Reactions
| pH Level | Amine Reactivity | NHS Ester Hydrolysis Rate | Overall Efficiency |
| < 7.0 | Low (amine is protonated) | Slow | Very Low |
| 7.2 - 8.0 | Moderate to High | Moderate | Good |
| 8.0 - 8.5 | High | Increased | Optimal for most applications |
| > 8.6 | Very High | Very Fast (half-life of minutes) | Decreased due to rapid hydrolysis |
Experimental Protocols
General Protocol for Protein PEGylation with this compound
This protocol provides a general guideline for labeling a protein with an this compound. Optimal conditions may vary depending on the specific protein and desired degree of PEGylation.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is already in a buffer containing primary amines, a buffer exchange must be performed using a desalting column or dialysis.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or amine-free DMF.
-
Determine Molar Excess: Calculate the desired molar excess of this compound to protein. A common starting point is a 10- to 20-fold molar excess.
-
Reaction: Add the dissolved this compound to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time may vary.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
Visualizations
Caption: Reaction mechanism of this compound with a primary amine.
Caption: Troubleshooting workflow for low PEGylation efficiency.
Caption: Competing reactions of this compound.
References
Technical Support Center: Determining the Degree of PEGylation with m-PEG4-NHS Ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG4-NHS ester for PEGylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a PEGylation reagent used to covalently attach a short, discrete polyethylene (B3416737) glycol (PEG) chain to biomolecules.[1] It consists of a methoxy-terminated PEG chain with four ethylene (B1197577) glycol units, activated with an N-hydroxysuccinimide (NHS) ester.[1] The NHS ester reacts with primary amines (-NH2), such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form a stable amide bond.[2][3] This process is known as PEGylation and can improve the solubility, stability, and pharmacokinetic properties of the modified molecule.[4]
Q2: What are the optimal reaction conditions for PEGylation with this compound?
A2: The efficiency of the PEGylation reaction is highly dependent on the reaction conditions. The reaction of NHS esters with primary amines is most efficient at a pH range of 7.2 to 8.5. At a lower pH, the primary amines are protonated, which reduces their nucleophilicity and slows down the conjugation reaction. Conversely, as the pH increases, the rate of hydrolysis of the NHS ester also increases significantly. Reactions are typically carried out for 30-60 minutes at room temperature or for 2-4 hours at 4°C to minimize hydrolysis.
Q3: What buffers are compatible with this compound PEGylation?
A3: It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine. These buffers will compete with the target molecule for reaction with the NHS ester, leading to a lower yield of the desired conjugate. Recommended buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffers within the optimal pH range of 7.2-8.5.
Q4: What is the primary side reaction to be aware of when using this compound?
A4: The primary competing reaction is the hydrolysis of the NHS ester. In aqueous solutions, the NHS ester can react with water, leading to the formation of an unreactive carboxylic acid on the PEG linker and preventing its conjugation to the target biomolecule. The rate of hydrolysis increases significantly with increasing pH.
Q5: Can this compound react with other functional groups on a protein besides primary amines?
A5: While NHS esters are highly selective for primary amines, some reactivity with other nucleophilic groups like the side chains of serine, threonine, and tyrosine residues has been reported, though this is generally not a significant side reaction under optimal conditions. The primary targets for NHS ester conjugation on proteins are the N-terminal alpha-amine and the epsilon-amines of lysine residues.
Troubleshooting Guide
Issue 1: Low or No PEGylation Efficiency
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | The reagent is moisture-sensitive. Always allow the vial to come to room temperature before opening to avoid moisture condensation. Prepare the this compound solution immediately before use in a dry, water-miscible organic solvent like DMSO or DMF. Do not prepare stock solutions for long-term storage. |
| Suboptimal pH of the reaction buffer | The optimal pH range for the reaction is 7.2-8.5. Verify the pH of your reaction buffer with a calibrated pH meter. A pH that is too low will result in protonated, non-reactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester. |
| Presence of primary amines in the buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester. Perform a buffer exchange into a non-amine containing buffer like PBS, HEPES, or bicarbonate before starting the PEGylation reaction. |
| Low concentration of reactants | Low protein concentrations can lead to less efficient PEGylation due to the competing hydrolysis reaction. It is recommended to use a protein concentration of at least 2 mg/mL. You can also try increasing the molar excess of the this compound. |
| Inaccessible primary amines on the protein | The primary amines on the surface of the protein must be accessible to the NHS ester for the reaction to occur. Steric hindrance can prevent efficient labeling. Consider denaturing and refolding your protein if surface accessibility is a known issue, though this may impact protein activity. |
Issue 2: Protein Precipitation During or After PEGylation
| Possible Cause | Recommended Solution |
| Change in protein isoelectric point (pI) | The modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein. If the new pI is close to the buffer pH, the protein may become insoluble and precipitate. |
| Over-PEGylation | Excessive PEGylation can lead to protein aggregation and precipitation. Optimize the molar ratio of the this compound to the protein to control the degree of PEGylation. Perform a titration experiment to find the highest concentration of the PEG reagent that does not cause precipitation. |
| Denaturation | The reaction conditions or the modification itself may cause the protein to denature and precipitate. Try performing the reaction at a lower temperature (4°C) for a longer duration. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for this compound PEGylation
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. |
| Temperature | 4°C or Room Temperature | 4°C for 2-4 hours minimizes hydrolysis; Room temperature for 30-60 minutes is faster. |
| Molar Excess of PEG Reagent | 10- to 50-fold | The optimal ratio should be determined empirically for each protein. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve efficiency. |
| Organic Solvent Concentration | < 10% of total reaction volume | The this compound is typically dissolved in DMSO or DMF before addition to the aqueous reaction buffer. |
Table 2: Analytical Techniques for Determining the Degree of PEGylation
| Technique | Principle | Information Obtained | References |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides the molecular weight of the PEGylated protein, allowing for the determination of the number of attached PEG molecules. | |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on their molecular weight. | Shows a shift in the apparent molecular weight of the PEGylated protein compared to the unmodified protein. | |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their physical and chemical properties. | Can be used to separate and quantify unreacted protein, PEGylated protein species, and excess PEG reagent. Size-Exclusion (SEC) and Reversed-Phase (RP-HPLC) are common methods. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Can be used to quantitatively determine the degree of PEGylation by integrating the peak areas of the PEG and protein signals. |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF.
-
Initiate Conjugation: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer (e.g., Tris or glycine) can be added to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
Visualizations
Caption: Experimental workflow for protein PEGylation with this compound.
Caption: Troubleshooting logic for low PEGylation efficiency.
References
Validation & Comparative
A Comparative Guide to the Characterization of m-PEG4-NHS Ester Conjugates
For researchers, scientists, and drug development professionals, the covalent modification of proteins with polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to enhance their therapeutic properties. The m-PEG4-NHS ester is a popular reagent for this purpose, offering a straightforward method for attaching a short PEG chain to proteins. This guide provides an objective comparison of this compound with alternative protein modification strategies, supported by experimental data, detailed protocols for characterization, and visualizations of key processes.
Performance Comparison of Protein Modification Reagents
The selection of a protein modification reagent is a critical decision that influences the specificity, efficiency, and stability of the final conjugate. This section compares this compound with other common alternatives.
Table 1: Comparison of this compound and Alternative Protein Modification Chemistries
| Feature | This compound | m-PEG-Aldehyde | m-PEG-Maleimide | Polysarcosine (pSar)-NHS Ester |
| Target Residue(s) | Primary amines (Lysine, N-terminus)[1][2] | Primary amines (preferentially N-terminus at controlled pH)[2] | Thiols (Cysteine) | Primary amines (Lysine, N-terminus) |
| Reaction Type | Acylation[2] | Reductive Amination[2] | Michael Addition | Acylation |
| Resulting Linkage | Amide | Secondary Amine | Thioether | Amide |
| Reaction pH | 7.2 - 9.0 | 5.0 - 8.0 | 6.5 - 7.5 | 7.2 - 9.0 |
| Key Advantage | High reactivity and straightforward protocol | Greater control over site-specificity, especially for the N-terminus | High specificity for cysteine residues | Potential for reduced immunogenicity compared to PEG |
| Key Disadvantage | Prone to hydrolysis, can lead to heterogeneous products | Requires a reducing agent (e.g., NaCNBH₃) | Requires a free thiol, which may necessitate protein engineering | Newer technology with less extensive clinical data |
| Linkage Stability | Highly stable | Highly stable secondary amine | Stable thioether bond | Highly stable amide bond |
Quantitative Data Summary
The efficiency of the conjugation reaction and the stability of the resulting product are paramount. The following tables summarize key quantitative data for this compound and provide a comparative look at a promising alternative, polysarcosine.
Table 2: Reaction Kinetics and Hydrolysis of this compound
| Parameter | Condition | Value | Reference |
| Amidation Half-life (t½) | pH 8.0 | 80 min | |
| pH 8.5 | 20 min | ||
| pH 9.0 | 10 min | ||
| Hydrolysis Half-life (t½) | pH 7.0, 0°C | 4-5 hours | |
| pH 8.6, 4°C | 10 minutes | ||
| Final Yield of PEGylated Product | pH 8.0 | ~80-85% | |
| pH 8.5 | ~87-92% | ||
| pH 9.0 | ~87-92% |
Table 3: In Vivo Performance Comparison of PEG-Interferon vs. Polysarcosine-Interferon
| Parameter | PEG-Interferon (IFN) | Polysarcosine (pSar)-IFN | Reference |
| Circulation Half-life | ~4.6 hours | ~4.8 hours | |
| Tumor Accumulation | Lower | Higher | |
| Anti-IFN Antibody Formation | Higher | Considerably Lower | |
| Tumor Growth Inhibition | Less Potent | Significantly More Potent |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are protocols for protein PEGylation and subsequent characterization.
Protocol 1: General Procedure for Protein PEGylation with this compound
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.5. If necessary, perform buffer exchange using dialysis or a desalting column.
-
Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to a concentration of 10-20 mg/mL.
-
Initiate Conjugation: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching (Optional): To stop the reaction, add an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
Protocol 2: Characterization of PEGylated Proteins by SEC-HPLC
-
Instrumentation: An HPLC system equipped with a UV detector and a size-exclusion column (e.g., Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm or TSKgel G3000SWXL).
-
Mobile Phase: Prepare an isocratic mobile phase, for instance, 150 mM sodium phosphate (B84403) buffer at pH 6.8.
-
Sample Preparation: Dilute the purified PEGylated protein and the un-PEGylated control in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Compare the chromatograms of the PEGylated and un-PEGylated protein. A shift to a shorter retention time indicates an increase in molecular size due to PEGylation. The degree of PEGylation can be estimated by the relative peak areas of the different PEGylated species (mono-, di-, etc.).
Protocol 3: Characterization of PEGylated Proteins by RP-HPLC
-
Instrumentation: An HPLC system with a UV detector and a reverse-phase column (e.g., Jupiter 300 C4 or C18, 150 x 4.6 mm).
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
-
Sample Preparation: Dilute the purified PEGylated protein and the un-PEGylated control in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C.
-
Gradient: A linear gradient from 20% to 65% Mobile Phase B over 25 minutes.
-
Detection: UV absorbance at 220 nm.
-
-
Data Analysis: The addition of the hydrophilic PEG chain will alter the retention time of the protein on the reverse-phase column. The number and resolution of peaks can provide information on the heterogeneity of the PEGylated product.
Protocol 4: Characterization of PEGylated Proteins by Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap, often coupled with an LC system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.
-
Sample Preparation: The sample should be desalted prior to analysis.
-
LC-MS Parameters (if applicable):
-
LC Column: A reverse-phase column (e.g., C18) suitable for protein or peptide separations.
-
Mobile Phases: Formic acid in water and acetonitrile are common.
-
-
Mass Spectrometry Data Acquisition: Acquire data over a mass range that encompasses the expected mass-to-charge (m/z) ratios of the un-PEGylated and PEGylated protein.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the different species present in the sample. The mass difference between the un-PEGylated protein and the conjugate will confirm the covalent attachment of the PEG moiety and can be used to determine the degree of PEGylation. For identifying the site(s) of PEGylation, peptide mapping analysis following enzymatic digestion of the PEGylated protein can be performed.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key workflows and relationships.
References
A Comparative Guide to Validating m-PEG4-NHS Ester Conjugation Efficiency
For researchers, scientists, and drug development professionals, ensuring the efficiency of bioconjugation is paramount to the efficacy and safety of therapeutic molecules. This guide provides a comprehensive comparison of methods to validate the conjugation of m-PEG4-NHS ester to proteins and other biomolecules, alongside alternative PEGylation chemistries. Supported by experimental data and detailed protocols, this document serves as a practical resource for optimizing and verifying your PEGylation strategies.
Comparing PEGylation Chemistries: NHS Ester vs. Alternatives
The choice of PEGylation chemistry significantly impacts the specificity, yield, and stability of the resulting conjugate. While this compound is a widely used reagent for targeting primary amines, alternative methods offer distinct advantages.
This compound: This reagent reacts with primary amines, such as the N-terminus of a protein and the epsilon-amine group of lysine (B10760008) residues, to form a stable amide bond. This method is straightforward and generally efficient.[1][2][3] However, because proteins typically have multiple lysine residues, this can lead to a heterogeneous mixture of PEGylated species.[4] The reaction is sensitive to pH, with an optimal range of 7.2-8.5 to balance the reaction rate and the hydrolysis of the NHS ester.[5]
Maleimide-PEG: This chemistry specifically targets free sulfhydryl groups, typically on cysteine residues, forming a stable thioether linkage. This approach offers high specificity, particularly in proteins with a limited number of accessible cysteines. Site-specific PEGylation can be achieved by introducing a cysteine residue at a desired location through protein engineering. The resulting thioether bond is generally stable, although some studies suggest it can undergo a retro-Michael reaction, leading to deconjugation.
Aldehyde-PEG: PEG aldehydes react with primary amines via reductive amination to form a stable secondary amine bond. A key advantage of this method is the potential for N-terminal specific PEGylation by controlling the reaction pH. At a slightly acidic pH (around 6), the N-terminal alpha-amine is more reactive than the epsilon-amines of lysines, allowing for greater site-specificity. This controlled conjugation can be crucial for preserving the biological activity of the protein. Reductive amination has been shown to have a higher maximum reaction rate per amine group compared to NHS ester chemistry.
| Feature | This compound | Maleimide-PEG | Aldehyde-PEG |
| Target Functional Group | Primary amines (Lysine, N-terminus) | Sulfhydryl groups (Cysteine) | Primary amines (preferentially N-terminus at controlled pH) |
| Resulting Linkage | Amide | Thioether | Secondary Amine |
| Reaction pH | 7.2 - 9.0 | 6.5 - 7.5 | ~6.0 for N-terminal specificity, 7-8 for general amine reaction |
| Specificity | Generally low (multiple lysines) | High (specific to cysteines) | High for N-terminus at acidic pH |
| Conjugation Yield | Generally high, but can result in a heterogeneous mixture. Yields of 80-92% have been reported for small molecule conjugation. | High, with reported yields of over 80% for site-specific conjugation. | High, with the potential for greater control over the degree of PEGylation. |
| Linkage Stability | Highly stable | Generally stable, but can be susceptible to retro-Michael reaction. | Highly stable |
Experimental Protocols for Validating Conjugation Efficiency
Accurate and reliable validation of PEGylation is critical. The following are detailed protocols for key analytical techniques used to assess conjugation efficiency.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
SDS-PAGE separates proteins based on their molecular weight. PEGylation increases the hydrodynamic radius of a protein, causing it to migrate slower on the gel than its unmodified counterpart. This allows for a qualitative and semi-quantitative assessment of the conjugation reaction.
Protocol:
-
Sample Preparation:
-
In separate microcentrifuge tubes, mix a calculated amount of your un-PEGylated protein (control) and your PEGylation reaction mixture with 2x Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured samples and a molecular weight marker into the wells of a pre-cast polyacrylamide gel (e.g., 4-20% gradient gel).
-
Run the gel in 1x SDS running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
-
Staining:
-
Carefully remove the gel from the cassette and place it in a staining solution (e.g., Coomassie Brilliant Blue or a more sensitive silver stain) for a specified time.
-
Destain the gel with an appropriate destaining solution until the protein bands are clearly visible against a clear background.
-
-
Analysis:
-
Visualize the gel on a light box or using an imaging system.
-
Compare the lane containing the PEGylation reaction to the control lane. A successful conjugation will show a new band (or a smear for heterogeneous PEGylation) at a higher apparent molecular weight. The disappearance or reduction in the intensity of the unmodified protein band indicates the extent of the reaction. Densitometry can be used for semi-quantitative analysis.
-
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution. As PEGylation increases the hydrodynamic volume of a protein, the PEGylated protein will elute earlier from the SEC column than the unconjugated protein. This technique can be used to quantify the percentage of conjugated, unconjugated, and aggregated protein.
Protocol:
-
System Preparation:
-
Equilibrate a suitable SEC column (e.g., with a fractionation range appropriate for your protein and its PEGylated form) with a filtered and degassed mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
-
Sample Preparation:
-
Filter your un-PEGylated protein control and PEGylation reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Run:
-
Inject a defined volume of your control and reaction samples onto the column.
-
Run the chromatography at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatograms. The peak corresponding to the PEGylated protein will have a shorter retention time than the unmodified protein.
-
Calculate the percentage of PEGylated protein using the following formula: % PEGylated Protein = (Area of PEGylated protein peak / (Area of PEGylated protein peak + Area of unmodified protein peak)) * 100
-
Mass Spectrometry (MS)
Mass spectrometry provides a direct and accurate measurement of the molecular weight of the protein before and after PEGylation. This allows for the unambiguous confirmation of conjugation and the determination of the number of PEG chains attached (degree of PEGylation). MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) is a commonly used technique for this purpose.
Protocol (MALDI-TOF):
-
Sample Preparation:
-
Desalt your protein samples (unmodified control and PEGylated reaction) using a suitable method (e.g., zip-tip, dialysis) to remove interfering salts and buffers.
-
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for proteins >10 kDa) in a solvent mixture such as 50% acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA).
-
-
Spotting:
-
On a MALDI target plate, mix a small volume (e.g., 1 µL) of your desalted sample with an equal volume of the matrix solution.
-
Allow the mixture to air dry at room temperature, forming co-crystals of the sample and matrix.
-
-
MS Analysis:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Determine the molecular weight of the unmodified protein from its mass spectrum.
-
In the mass spectrum of the PEGylated sample, identify the peaks corresponding to the protein with one or more attached m-PEG4 chains. The mass difference between the unmodified protein and the PEGylated species should correspond to the mass of the this compound minus the NHS group.
-
The relative intensities of the different PEGylated species can be used to assess the heterogeneity of the conjugation.
-
Bradford Protein Assay
It is often necessary to determine the protein concentration after PEGylation and purification. The Bradford assay is a common colorimetric method for protein quantification. However, it's important to be aware that high concentrations of PEG can interfere with the assay. It is recommended to use a standard curve prepared with the same buffer as the sample and to ensure the PEG concentration in the final assayed sample is low.
Protocol:
-
Reagent Preparation:
-
Prepare or purchase a Bradford dye reagent.
-
Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA) in the same buffer as your PEGylated protein sample.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume (e.g., 5-10 µL) of each standard and your unknown PEGylated protein samples to separate wells.
-
Add the Bradford dye reagent to each well.
-
Incubate at room temperature for at least 5 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 595 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the concentration of your PEGylated protein sample by interpolating its absorbance value on the standard curve.
-
Visualizing the Process: Workflows and Mechanisms
To further clarify the experimental and chemical processes involved, the following diagrams have been generated using the DOT language.
Experimental Workflow for Validating PEGylation Efficiency
Caption: Workflow for PEGylation and subsequent validation.
Comparison of PEGylation Reaction Mechanisms
Caption: Comparison of common PEGylation reaction mechanisms.
References
A Comparative Guide to m-PEG4-NHS Ester and Other PEG Linkers for Enhanced Solubility
In the realm of bioconjugation and drug delivery, enhancing the aqueous solubility of proteins, peptides, and small molecule drugs is a critical challenge. Polyethylene glycol (PEG) linkers are widely employed to address this issue, with m-PEG4-NHS ester being a popular choice. This guide provides a comprehensive comparison of this compound with other common PEG linkers, focusing on their impact on solubility, supported by established principles and experimental methodologies.
Introduction to PEGylation and Solubility Enhancement
PEGylation is the process of covalently attaching PEG chains to a molecule. The hydrophilic nature of the PEG polymer attracts water molecules, forming a hydrating shell around the conjugated molecule. This hydrodynamic shield increases the apparent size of the molecule and masks hydrophobic regions, thereby increasing its solubility in aqueous solutions and preventing aggregation.[1][2]
This compound is a discrete PEG linker with four ethylene (B1197577) glycol units, a terminal methoxy (B1213986) group, and an N-hydroxysuccinimide (NHS) ester reactive group. The NHS ester specifically reacts with primary amines (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds.[3][4]
Comparison of PEG Linkers for Solubility
While direct, head-to-head quantitative data comparing the solubility enhancement of various PEG linkers across different molecules is not extensively available in a single study, the following table summarizes the expected qualitative and semi-quantitative differences based on the principles of PEGylation. The choice of a PEG linker is often a balance between achieving desired solubility, maintaining biological activity, and managing steric hindrance.
| PEG Linker Type | Structure | Key Features for Solubility | Potential Trade-offs |
| This compound | Linear, short chain (4 PEG units) | - Provides a moderate increase in hydrophilicity. - Minimal increase in molecular weight and hydrodynamic size.[5] | - May not be sufficient for highly insoluble molecules. |
| Longer Linear m-PEG-NHS Esters (e.g., m-PEG12-NHS, m-PEG24-NHS) | Linear, longer chains (12, 24, or more PEG units) | - Offers a significant increase in solubility due to a larger hydration shell. - The longer, flexible chain can be more effective at preventing aggregation. | - Greater increase in molecular weight may impact pharmacokinetics. - Potential for increased steric hindrance, which could affect the biological activity of the conjugated molecule. |
| Branched PEG-NHS Esters | Branched structure with multiple PEG arms | - Provides a larger hydrodynamic volume compared to a linear PEG of the same molecular weight, leading to a substantial increase in solubility. - The three-dimensional structure can be more effective at shielding the molecule from its environment. | - Higher cost and potentially more complex synthesis. - The bulky structure is more likely to cause steric hindrance and potentially reduce the bioactivity of the conjugated molecule. |
| Heterobifunctional PEG Linkers (e.g., SPDP-PEG4-NHS) | Contains different reactive groups at each end | - Primarily designed for crosslinking different molecules. - The PEG spacer provides solubility benefits to the final conjugate. | - The primary goal is conjugation, with solubility enhancement being a secondary benefit. The choice of reactive groups dictates its application. |
Experimental Protocols
To empirically determine the optimal PEG linker for a specific application, researchers can perform the following experiments.
Experimental Protocol 1: Protein PEGylation with NHS Ester Linkers
This protocol describes a general procedure for conjugating an amine-containing protein with a PEG-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
This compound (or other PEG-NHS ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) equipment for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.0.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-50 mg/mL.
-
PEGylation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester solution to the protein solution. The optimal molar ratio should be determined experimentally.
-
Ensure the final concentration of the organic solvent in the reaction mixture is below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE to confirm the increase in molecular weight and use techniques like MALDI-TOF mass spectrometry to determine the degree of PEGylation.
Experimental Protocol 2: PEG-Induced Precipitation Assay for Solubility Assessment
This method provides a quantitative measure of a protein's relative solubility.
Materials:
-
PEGylated protein and unmodified control protein solutions of known concentration (e.g., 10 mg/mL) in a suitable buffer (e.g., 50 mM histidine, pH 6.0).
-
High-concentration PEG stock solution (e.g., 40% w/v PEG 6000 in the same buffer).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 280 nm.
-
Centrifuge with a microplate rotor.
Procedure:
-
Plate Setup: In a 96-well plate, create a series of wells with increasing concentrations of PEG for each protein sample. This is achieved by varying the ratio of the protein solution to the PEG stock solution, while keeping the total volume constant (e.g., 200 µL). Include a control with no PEG.
-
Incubation: Mix the contents of the wells by pipetting and incubate the plate at room temperature for 15-30 minutes to allow for precipitation to occur.
-
Centrifugation: Centrifuge the microplate to pellet the precipitated protein.
-
Supernatant Transfer: Carefully transfer a known volume of the supernatant from each well to a new, clean microplate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 280 nm using a microplate reader.
-
Data Analysis:
-
Convert the absorbance readings to protein concentration using a standard curve or the protein's extinction coefficient.
-
Plot the logarithm of the protein concentration in the supernatant against the PEG concentration.
-
The y-intercept of the linear portion of this plot represents the apparent solubility of the protein in the absence of the precipitant. A higher y-intercept indicates greater solubility.
-
Mandatory Visualization
The following diagrams illustrate the key chemical reaction and the experimental workflow for comparing the solubility of PEGylated proteins.
References
A Head-to-Head Comparison: m-PEG4-NHS Ester vs. SMCC Linkers for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The linker connecting an antibody to a cytotoxic payload is a critical component in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, efficacy, pharmacokinetics, and toxicity. This guide provides an in-depth, objective comparison of two widely used non-cleavable linkers: the hydrophilic m-PEG4-NHS ester and the more hydrophobic Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This comparison is supported by a summary of experimental findings, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal linker for their therapeutic candidates.
Linker Characteristics and Mechanism of Action
This compound is a PEGylated, hydrophilic linker. The polyethylene (B3416737) glycol (PEG) spacer is designed to increase the solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads.[1][2][3][4][5] This enhanced hydrophilicity can mitigate ADC aggregation, a common challenge that can lead to rapid clearance and reduced efficacy. The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines, such as those on lysine (B10760008) residues of an antibody, to form a stable amide bond.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker with a more hydrophobic nature compared to its PEGylated counterparts. It contains an NHS ester for reaction with antibody lysine residues and a maleimide (B117702) group that reacts with sulfhydryl (thiol) groups. This dual reactivity allows for a two-step conjugation process, providing a degree of control over the conjugation reaction. The cyclohexane (B81311) bridge in its structure enhances the stability of the maleimide group.
The fundamental difference in their conjugation chemistry is illustrated below:
Caption: Reaction pathways for ADC synthesis using this compound and SMCC linkers.
Comparative Performance Data
Experimental evidence suggests that the choice between a hydrophilic PEGylated linker and a hydrophobic SMCC linker significantly impacts the developability and therapeutic potential of an ADC.
| Performance Parameter | This compound (Hydrophilic) | SMCC (Hydrophobic) | Key Experimental Findings |
| Solubility & Aggregation | Significantly improves the solubility of the ADC, reducing the propensity for aggregation, especially with hydrophobic payloads. | Can contribute to aggregation, particularly at higher drug-to-antibody ratios (DARs), which can lead to faster clearance and reduced efficacy. | Hydrophilic linkers enable the conjugation of a higher number of drug molecules per antibody without causing aggregation. |
| Drug-to-Antibody Ratio (DAR) | Allows for the achievement of higher DARs (e.g., 8) without significant aggregation, potentially increasing potency. | Higher DARs are often limited by aggregation issues, with typical DARs in the range of 2-4. | PEGylated linkers can mask the lipophilicity of the payload, enabling highly-loaded ADCs to maintain favorable pharmacokinetic profiles. |
| Pharmacokinetics (PK) | The PEG component generally leads to a longer plasma half-life and reduced clearance rates. | ADCs with hydrophobic linkers can exhibit more rapid plasma clearance, especially at higher DARs. | A clear relationship has been observed between PEG length and conjugate pharmacology, with longer PEG chains resulting in slower clearance. |
| In Vitro Cytotoxicity | Can exhibit equal or greater cytotoxicity against antigen-positive cells compared to SMCC-ADCs. | Potency is well-established for many approved and clinical-stage ADCs. | The choice of linker can influence the therapeutic window. |
| In Vivo Efficacy | Has demonstrated improved in vivo efficacy and a wider therapeutic window in preclinical models. | A well-validated linker used in approved ADCs like Kadcyla® (T-DM1). | In some models, ADCs with novel non-cleavable linkers showed higher in vivo activity at lower doses compared to SMCC-based ADCs. |
| Toxicity | Can lead to reduced off-target toxicity due to improved PK and reduced hydrophobicity. | Off-target toxicity can be a concern, and is often payload-dependent. | The toxic metabolites of SMCC-linked ADCs (e.g., lysine-SMCC-DM1) are known to contribute to toxicities like thrombocytopenia. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments in the development and evaluation of ADCs using these linkers.
ADC Conjugation and Purification
Caption: General experimental workflow for ADC production and characterization.
3.1.1. This compound-Payload Conjugation (One-Step)
-
Antibody Preparation: Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 2-10 mg/mL.
-
Linker-Payload Preparation: Immediately before use, dissolve the this compound-payload in a dry, water-miscible organic solvent like DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker-payload solution to the antibody solution. The final concentration of the organic solvent should ideally be below 10%.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or on ice for 2 hours with gentle stirring.
-
Quenching (Optional): Stop the reaction by adding an amine-containing buffer such as Tris to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification: Remove excess linker-payload and byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Analyze the purified ADC for DAR, purity, and aggregation.
3.1.2. SMCC Conjugation (Two-Step)
-
Antibody Activation:
-
Prepare the antibody in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2) at 1-10 mg/mL.
-
Dissolve SMCC in DMSO or DMF and add a 5- to 20-fold molar excess to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess SMCC using a desalting column (e.g., Sephadex G-25) equilibrated with a thiol-free buffer (e.g., PBS, pH 6.5-7.5).
-
-
Conjugation to Thiol-Payload:
-
Dissolve the thiol-containing payload in a compatible solvent.
-
Add the payload solution to the maleimide-activated antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purify the ADC using SEC or HIC to remove unconjugated payload and other impurities.
-
Characterize the final ADC.
-
Drug-to-Antibody Ratio (DAR) Determination by HIC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR and drug load distribution of ADCs.
-
Instrumentation: An HPLC system with a UV detector and a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
-
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a gradient of increasing Mobile Phase B to decrease the salt concentration.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis: The different drug-loaded species will elute based on their hydrophobicity (higher DAR elutes later). The average DAR is calculated from the peak areas of the different species.
In Vitro Cytotoxicity Assay
This assay determines the potency (IC50) of the ADC against cancer cell lines.
-
Cell Plating: Seed antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT or XTT) to each well and incubate for 2-4 hours.
-
Data Acquisition: For MTT, solubilize the formazan (B1609692) crystals and read the absorbance at 570 nm. For XTT, read the absorbance directly.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
In Vivo Efficacy Study
Animal models are used to evaluate the anti-tumor activity of the ADC.
-
Tumor Model Establishment: Implant human cancer cells (xenograft model) subcutaneously into the flank of immunocompromised mice.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).
-
Dosing: Administer the treatments, typically via intravenous injection, at a specified dose and schedule.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size, or at a predetermined time point. Tumor growth inhibition is calculated to assess efficacy.
Conclusion and Recommendations
The selection between this compound and SMCC is a critical decision in ADC design that should be guided by the properties of the payload and the desired characteristics of the final conjugate.
-
This compound is highly recommended when working with hydrophobic payloads to mitigate aggregation, improve solubility, and enhance the pharmacokinetic profile of the ADC. Its ability to enable higher, more homogeneous drug loading without compromising stability makes it an attractive option for developing next-generation ADCs with a potentially wider therapeutic index.
-
SMCC remains a robust and well-validated linker for payloads that do not confer excessive hydrophobicity to the ADC. Its established use in clinically approved ADCs provides a wealth of historical data. However, for novel ADCs, especially those with highly lipophilic drugs, the limitations in terms of achievable DAR and potential for aggregation should be carefully considered.
Ultimately, the optimal linker choice must be empirically determined through the synthesis and comprehensive characterization of the resulting ADCs to ensure the desired balance of efficacy, stability, and safety is achieved.
References
- 1. labinsights.nl [labinsights.nl]
- 2. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 3. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
m-PEG4-NHS ester versus MAL-PEG4-NHS ester for bioconjugation
A Comprehensive Guide to Bioconjugation: m-PEG4-NHS Ester vs. MAL-PEG4-NHS Ester
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate chemical linker is a critical determinant of experimental success. This guide provides an objective comparison between two commonly used PEGylated linkers: this compound, a monofunctional reagent for PEGylation, and MAL-PEG4-NHS ester, a heterobifunctional crosslinker. This comparison, supported by experimental data and detailed protocols, will assist in choosing the optimal linker for specific bioconjugation needs.
Introduction to the Linkers
This compound is a PEG linker containing a methoxy (B1213986) (m) group at one terminus and a reactive N-hydroxysuccinimide (NHS) ester at the other. The NHS ester selectively reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. The primary application of this linker is to attach a polyethylene (B3416737) glycol (PEG) chain to a biomolecule, a process known as PEGylation, which can enhance solubility, stability, and reduce immunogenicity.
MAL-PEG4-NHS ester is a heterobifunctional crosslinker featuring a maleimide (B117702) (MAL) group at one end and an NHS ester at the other, separated by a PEG4 spacer. This linker is designed to covalently connect two different molecules: one bearing a primary amine and the other a thiol (sulfhydryl) group. The NHS ester reacts with the amine, while the maleimide group reacts with the thiol, typically found on cysteine residues, to form a stable thioether bond. This makes it a versatile tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs).
Chemical Reactivity and Specificity
The choice between these two linkers fundamentally depends on the desired conjugation strategy.
-
This compound: Targets primary amines for the covalent attachment of a PEG chain. The reaction is a nucleophilic acyl substitution.
-
MAL-PEG4-NHS Ester: Facilitates the conjugation of an amine-containing molecule to a thiol-containing molecule in a two-step process.
The reaction conditions, particularly pH, are crucial for achieving high efficiency and specificity with both linkers.
Quantitative Comparison of Reaction Parameters
The following table summarizes key quantitative data for the reactive moieties of each linker. It is important to note that reaction efficiencies and rates are influenced by various factors including buffer composition, temperature, and the specific properties of the biomolecules being conjugated.
| Parameter | NHS Ester (for m-PEG4-NHS & MAL-PEG4-NHS) | Maleimide (for MAL-PEG4-NHS) |
| Target Functional Group | Primary Amine (-NH₂) | Thiol/Sulfhydryl (-SH) |
| Optimal pH Range | 7.2 - 8.5[1] | 6.5 - 7.5[2][3] |
| Resulting Bond | Amide | Thioether |
| Bond Stability | Highly Stable[4][5] | Stable, but susceptible to retro-Michael reaction (thiol exchange) in vivo |
| Reaction Kinetics | Half-life of hydrolysis for NHS esters is 4-5 hours at pH 7.0 and 0°C, and decreases to 10 minutes at pH 8.6 and 4°C. | The reaction of maleimide with thiols is approximately 1,000 times faster than with amines at pH 7.0. The half-reaction time for N-ethylmaleimide with cysteine at pH 7 and 1 mM concentration is estimated to be 0.7 seconds. |
| Common Side Reactions | Hydrolysis of the NHS ester, which increases with pH. | Reaction with amines at pH > 7.5; hydrolysis of the maleimide ring at higher pH. |
Reaction Mechanisms and Workflows
The following diagrams illustrate the reaction pathways and a typical experimental workflow for each linker.
This compound Reaction Pathway
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Advantages of m-PEG4-NHS Ester over Traditional EDC/NHS Chemistry in Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise covalent modification of biomolecules, the choice of conjugation chemistry is a critical determinant of experimental success. This guide provides an objective, data-supported comparison of two common methodologies: the use of pre-activated m-PEG4-NHS ester and the traditional in-situ activation with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
The covalent linkage of molecules to proteins, antibodies, and oligonucleotides is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), diagnostic reagents, and targeted therapeutic delivery systems. While both this compound and EDC/NHS chemistry aim to form a stable amide bond between a molecule and a primary amine on a biomolecule, their mechanisms, efficiencies, and practical workflows differ significantly. This guide will illuminate the inherent advantages of using a pre-activated, PEGylated NHS ester, supported by experimental protocols and data, to empower researchers in making informed decisions for their bioconjugation strategies.
At a Glance: Key Performance Differences
| Feature | This compound | EDC/NHS Chemistry |
| Reaction Type | One-step direct amine labeling | Two-step; in-situ carboxyl activation followed by amine coupling |
| Simplicity & Time | Simple, faster protocol | More complex, multi-step, and time-consuming |
| Reagent Stability | Pre-activated ester, but susceptible to hydrolysis | EDC and NHS are moisture-sensitive; intermediates are unstable |
| Side Reactions | Minimal | Potential for cross-linking, aggregation, and N-acylurea formation |
| Reproducibility | High | Can be variable depending on reaction conditions |
| Solubility | Enhanced due to PEG linker | Can be an issue, potentially leading to aggregation |
| Non-Specific Binding | Reduced due to hydrophilic PEG spacer | Can be a significant issue |
Delving into the Chemistry: A Tale of Two Mechanisms
The fundamental difference between these two approaches lies in the activation of the molecule to be conjugated.
EDC/NHS Chemistry: The Two-Step Activation
EDC/NHS chemistry is a "zero-length" crosslinking method where no part of the crosslinking reagents is incorporated into the final product. The process involves two key steps:
-
Carboxyl Activation: EDC reacts with a carboxyl group (-COOH) on the molecule of interest to form a highly reactive and unstable O-acylisourea intermediate.[1]
-
NHS Ester Formation: This intermediate is then stabilized by reacting with NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This NHS ester can then react with a primary amine (-NH2) on the target biomolecule to form a stable amide bond.[1]
However, the O-acylisourea intermediate is prone to hydrolysis in aqueous solutions, which can lead to the regeneration of the original carboxyl group and the formation of an N-substituted urea (B33335) byproduct.[1] This instability, coupled with the potential for side reactions, presents challenges in achieving high efficiency and reproducibility.
This compound: The Direct Approach
In contrast, this compound is a pre-activated reagent. The NHS ester is already part of the molecule, poised to react directly with primary amines on the biomolecule. This simplifies the process to a single step, eliminating the need for in-situ activation and the associated complexities.[] The presence of the polyethylene (B3416737) glycol (PEG) spacer not only enhances the water solubility of the reagent and the resulting conjugate but also provides a flexible linker that can reduce steric hindrance.[3]
Quantitative Performance: A Data-Driven Comparison
| Parameter | This compound | EDC/NHS Chemistry | Supporting Data Insights |
| Conjugation Yield | High, but dependent on pH and reagent concentration. Yields of 80-92% have been reported for the reaction of a porphyrin-NHS ester with a PEG-amine. | Variable. A study on DNA conjugation reported a yield of 68.3 ± 2.2% for a conventional EDC method. The efficiency is highly dependent on pH, reagent ratios, and the stability of the intermediate. | The pre-activated nature of the NHS ester in this compound can lead to more consistent and higher yields by avoiding the inefficiencies of the in-situ activation step. |
| Reaction Kinetics | Fast. The reaction of an NHS ester with an amine is typically rapid, with half-times ranging from minutes to hours depending on the pH. | Slower overall due to the two-step process. The initial activation step typically requires 15-30 minutes. | The one-step nature of this compound conjugation offers a significant time advantage. |
| Stability of Conjugate | Forms a highly stable amide bond. | Forms a highly stable amide bond. | Both methods result in a stable final conjugate. The key difference lies in the stability of the reagents and intermediates during the reaction. |
| Non-Specific Binding | The hydrophilic PEG linker can significantly reduce non-specific binding by creating a hydration shell around the conjugate. | Can be a significant issue, leading to aggregation and reduced purity. | The PEG component of this compound is a major advantage in minimizing unwanted interactions. |
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for bioconjugation using both methods. Optimization is often necessary for specific applications.
Protocol 1: Conjugation with this compound
This protocol outlines a typical one-step labeling of a protein with this compound.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare Protein: Ensure the protein is in an amine-free buffer at the desired concentration.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10-20 mg/mL.
-
Initiate Conjugation: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quench Reaction (Optional): Add quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Purify: Remove excess, unreacted this compound and byproducts using a desalting column.
Protocol 2: Conjugation using EDC/NHS Chemistry
This protocol describes a general two-step procedure for conjugating a carboxyl-containing molecule to an amine-containing biomolecule.
Materials:
-
Carboxyl-containing molecule
-
Amine-containing biomolecule (in amine-free buffer, pH 7.2-8.5)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
-
Quenching solution (e.g., 2-Mercaptoethanol)
-
Desalting column for purification
Procedure:
-
Prepare Reagents: Dissolve EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
Activate Carboxyl Groups: Add a molar excess of EDC and NHS to the carboxyl-containing molecule in Activation Buffer. Incubate for 15-30 minutes at room temperature.
-
Quench EDC (Optional but Recommended): Add 2-Mercaptoethanol to a final concentration of 20 mM to quench the EDC.
-
Buffer Exchange (Optional): Remove excess EDC and byproducts by passing the activated molecule through a desalting column equilibrated with a suitable coupling buffer (e.g., PBS, pH 7.2-7.5).
-
Couple to Amine: Immediately add the activated molecule to the amine-containing biomolecule.
-
Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purify: Purify the conjugate using a desalting column to remove unreacted molecules and byproducts.
Workflow Comparison: Visualizing the Advantage
The following diagram illustrates the streamlined workflow of this compound chemistry compared to the more complex EDC/NHS pathway.
Conclusion: The Clear Advantage of Simplicity and Efficiency
For researchers seeking a robust, reproducible, and efficient method for bioconjugation, this compound offers clear advantages over traditional EDC/NHS chemistry. The one-step nature of the reaction simplifies the experimental workflow, reduces hands-on time, and minimizes the potential for errors and side reactions. The integrated PEG linker not only enhances solubility and reduces non-specific binding but also provides a flexible spacer that can be beneficial for maintaining the biological activity of the conjugated biomolecule.
While EDC/NHS chemistry remains a valuable tool in the bioconjugation toolbox, its complexities, including the instability of intermediates and the potential for side reactions, necessitate careful optimization and can lead to lower and more variable yields. For applications where consistency, high yield, and a streamlined workflow are paramount, this compound emerges as the superior choice for the covalent modification of primary amines on biomolecules.
References
A Head-to-Head Comparison of Click Chemistry and NHS Ester Chemistry for Protein PEGylation
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, or PEGylation, is a critical strategy to enhance the therapeutic properties of biologics. The choice of conjugation chemistry is paramount, directly impacting the efficiency of the reaction, the homogeneity of the product, and the ultimate biological activity of the PEGylated protein. This guide provides an in-depth, objective comparison of two prominent PEGylation methods: the site-specific click chemistry approach and the more traditional N-hydroxysuccinimide (NHS) ester chemistry.
This comparison delves into the reaction mechanisms, experimental protocols, and performance of each technique, supported by experimental data to inform the selection of the optimal PEGylation strategy for your specific research and development needs.
At a Glance: Key Differences
| Feature | Click Chemistry (e.g., CuAAC, SPAAC) | NHS Ester Chemistry |
| Primary Target | Engineered or introduced bioorthogonal functional groups (e.g., azides, alkynes). | Primary amines (N-terminus and lysine (B10760008) residues).[1][2] |
| Specificity | High site-specificity, leading to a homogeneous product. | Low specificity, often resulting in a heterogeneous mixture of PEGylated species.[3][4] |
| Reaction Steps | Typically a two-step process: introduction of a bioorthogonal handle followed by the click reaction. | A single-step reaction. |
| Reaction Conditions | Generally mild, biocompatible conditions (physiological pH, aqueous buffers). Strain-promoted versions are copper-free.[5] | Requires specific pH range (typically 7-9) and is sensitive to moisture. |
| Resulting Linkage | Stable triazole ring. | Stable amide bond. |
| Control over Degree of PEGylation | High degree of control. | Less precise control. |
Reaction Mechanisms and Workflow
NHS Ester PEGylation: A Direct but Less Controlled Approach
NHS ester chemistry is a widely used method for PEGylating proteins by targeting primary amines on lysine residues and the N-terminus. The reaction involves the nucleophilic attack of the amine on the NHS ester-activated PEG, forming a stable amide bond and releasing NHS as a byproduct. While straightforward, the presence of multiple lysine residues on the surface of most proteins leads to a heterogeneous mixture of PEGylated products with varying numbers of PEG chains attached at different locations.
Caption: Reaction mechanism of NHS ester-mediated protein PEGylation.
Click Chemistry PEGylation: Precision and Bioorthogonality
Click chemistry offers a more controlled and site-specific approach to protein PEGylation. This method typically involves two steps. First, a bioorthogonal functional group, such as an azide (B81097) or an alkyne, is introduced into the protein at a specific site, often through genetic engineering or enzymatic modification. The modified protein is then reacted with a PEG molecule containing the complementary functional group.
The two most common forms of click chemistry for this purpose are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC: This reaction is highly efficient and specific, forming a stable triazole linkage. However, the requirement of a copper catalyst can be a drawback due to its potential cytotoxicity.
-
SPAAC: This is a copper-free alternative that utilizes a strained cyclooctyne (B158145) to react with an azide. The high ring strain of the cyclooctyne drives the reaction forward, making it ideal for applications in living systems.
Caption: General workflow for click chemistry-based protein PEGylation.
Performance Comparison: A Data-Driven Analysis
While direct side-by-side comparisons under identical conditions are scarce in the literature, the following table summarizes typical performance metrics based on published studies.
| Parameter | Click Chemistry (CuAAC/SPAAC) | NHS Ester Chemistry |
| Typical Yield | Often high to near-quantitative yields are reported. | Can achieve high yields, but often results in a mixture of species. |
| Reaction Time | CuAAC: 1-4 hours at room temperature. SPAAC: 4-12 hours at room temperature. | 30-60 minutes at room temperature, or 2 hours on ice. |
| Reaction pH | Typically physiological pH (e.g., PBS, pH 7.4). | Neutral to slightly basic pH (7.0-9.0). |
| Linkage Stability | The resulting triazole bond is highly stable and resistant to cleavage. | The amide bond is highly stable. A study has shown comparable in vivo activity between a triazole and an amide linkage, suggesting both are sufficiently stable for many applications. |
| Impact on Protein Activity | Site-specific nature generally leads to better preservation of protein activity. | Can lead to a greater loss of biological activity if lysine residues critical for function are modified. |
Experimental Protocols
Protocol 1: NHS Ester-Mediated Protein PEGylation
This protocol provides a general guideline for the conjugation of an NHS-ester PEG to a protein.
Materials:
-
Protein to be PEGylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., Tris or glycine)
-
Dialysis or size-exclusion chromatography materials for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate the PEG-NHS ester vial to room temperature before opening to prevent moisture condensation.
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, prepare a stock solution of PEG-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF. Do not store the stock solution as NHS esters are prone to hydrolysis.
-
-
PEGylation Reaction:
-
Add the PEG-NHS ester stock solution to the protein solution. A 20-fold molar excess of PEG-NHS ester is a common starting point. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a quenching buffer to consume unreacted NHS esters.
-
Remove unreacted PEG-NHS ester and byproducts by dialysis or size-exclusion chromatography.
-
-
Characterization:
-
Analyze the degree of PEGylation using techniques such as SDS-PAGE, which will show a band shift for the PEGylated protein, or mass spectrometry.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) PEGylation
This protocol outlines a general procedure for CuAAC.
Materials:
-
Azide- or alkyne-modified protein in a suitable buffer (e.g., PBS)
-
PEG with the complementary alkyne or azide functionality
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution
-
Copper-chelating ligand (e.g., THPTA) stock solution
-
Sodium ascorbate (B8700270) stock solution (freshly prepared)
-
Purification materials (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the azide- or alkyne-modified protein and the corresponding PEG derivative.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of the ligand (e.g., 50 mM THPTA in water).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
CuAAC Reaction:
-
In a reaction tube, combine the modified protein and the PEG reagent. A common starting molar ratio is 1:3 (protein:PEG).
-
In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often used.
-
Add the copper/ligand mixture to the protein/PEG solution. The final copper concentration is typically 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification:
-
Quench the reaction and remove the copper catalyst by adding a chelating agent like EDTA, followed by purification using dialysis or size-exclusion chromatography.
-
-
Characterization:
-
Analyze the PEGylated product using SDS-PAGE or mass spectrometry to confirm conjugation.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) PEGylation
This protocol provides a general guideline for copper-free click chemistry.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
PEG-cyclooctyne (e.g., PEG-BCN or PEG-DBCO)
-
Anhydrous DMSO
-
Purification materials (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Ensure the azide-modified protein is purified and in a suitable buffer.
-
Prepare a stock solution of the PEG-cyclooctyne in anhydrous DMSO (e.g., 10 mM).
-
-
SPAAC Reaction:
-
Add the PEG-cyclooctyne stock solution to the azide-modified protein solution. A 2-4 fold molar excess of the cyclooctyne-PEG is a good starting point.
-
The final concentration of DMSO should be kept low (ideally below 5% v/v) to minimize effects on protein stability.
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.
-
-
Purification:
-
Remove unreacted PEG-cyclooctyne by dialysis or size-exclusion chromatography.
-
-
Characterization:
-
Confirm PEGylation via SDS-PAGE (observing a band shift) or mass spectrometry (detecting an increase in molecular weight).
-
Logical Workflow for Selecting a PEGylation Strategy
Caption: Decision tree for choosing a protein PEGylation method.
Conclusion
The choice between click chemistry and NHS ester chemistry for protein PEGylation is a strategic decision that hinges on the specific requirements of the project. NHS ester chemistry offers a simpler, one-step process that is effective for increasing the hydrodynamic size of a protein when site-specificity is not a primary concern. However, the inherent lack of control can lead to product heterogeneity and potential loss of biological function.
In contrast, click chemistry provides a powerful platform for precise, site-specific PEGylation, resulting in homogeneous conjugates with well-preserved biological activity. While often requiring an initial protein modification step, the superior control and biocompatibility of copper-free SPAAC make click chemistry an increasingly favored method in modern biopharmaceutical development. By carefully considering the factors outlined in this guide, researchers can select the most appropriate PEGylation strategy to advance their therapeutic protein candidates.
References
- 1. broadpharm.com [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometric Analysis of m-PEG4-NHS Ester Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. The modification of proteins and peptides with polyethylene (B3416737) glycol (PEG) linkers, such as the methoxy-PEG4-N-hydroxysuccinimide (m-PEG4-NHS) ester, is a widely used strategy to improve the pharmacokinetic properties of therapeutic molecules. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed analysis of these conjugates, offering unparalleled accuracy and sensitivity. This guide provides an objective comparison of mass spectrometry with other analytical techniques for the characterization of m-PEG4-NHS ester conjugates, supported by experimental data and detailed protocols.
Performance Comparison: Mass Spectrometry vs. Alternative Techniques
The choice of analytical technique for characterizing this compound conjugates depends on the specific information required, such as the degree of PEGylation, identification of conjugation sites, and purity of the sample. While techniques like SDS-PAGE and HPLC provide valuable information, mass spectrometry offers the most comprehensive characterization.
| Analytical Technique | Principle | Information Provided | Resolution & Sensitivity | Throughput | Key Limitations |
| Mass Spectrometry (MALDI-TOF & LC-ESI-MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight of the conjugate, degree of PEGylation (number of PEG chains per molecule), identification of conjugation sites (with MS/MS), and impurity profiling.[1][2] | High resolution and sensitivity, capable of detecting subtle mass shifts and low-abundance species.[3] | Moderate to high, with modern instruments offering automated workflows.[2] | Can be complex to operate and requires specialized expertise for data interpretation. Polydispersity of longer PEG chains can complicate spectra.[4] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates molecules based on their molecular weight. | Provides a visual estimation of the increase in molecular weight upon PEGylation. | Low resolution for PEGylated proteins, often resulting in broad, smeared bands. | High | Does not provide precise mass information or the degree of PEGylation. Quantification is semi-quantitative at best. |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties (e.g., size, hydrophobicity). | Can be used to assess purity, detect the presence of unreacted protein and PEG reagent, and estimate the degree of PEGylation by observing shifts in retention time. | Good resolution for separating different PEGylated species. Sensitivity depends on the detector used. | High | Does not provide direct molecular weight information. Co-elution of species with similar properties can occur. |
| Capillary Electrophoresis (CE) | Separates molecules based on their electrophoretic mobility in a capillary. | Can provide information on the heterogeneity of the PEGylated product and the degree of PEGylation. | High resolution, capable of separating species with small differences in charge and size. | Moderate | Can be less robust than HPLC and may require more method development. |
In-Depth Analysis with Mass Spectrometry
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Electrospray Ionization (LC-ESI-MS), provides a detailed view of this compound conjugates.
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight of intact proteins and peptides. For this compound conjugates, it can quickly confirm the success of the conjugation reaction and determine the distribution of PEGylated species.
LC-ESI-Mass Spectrometry
LC-ESI-MS combines the separation power of liquid chromatography with the mass analysis capabilities of ESI-MS. This technique is ideal for complex mixtures, allowing for the separation of different PEGylated isomers before mass analysis. ESI is a soft ionization technique that is well-suited for fragile biomolecules. Tandem mass spectrometry (MS/MS) can be performed to fragment the conjugated peptides and pinpoint the exact amino acid residues that have been modified.
Experimental Protocols
Conjugation of a Peptide with this compound
Materials:
-
Peptide with a primary amine (e.g., a peptide containing a lysine (B10760008) residue)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the peptide solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Remove excess, unreacted this compound and byproducts using a desalting column.
-
Lyophilize the purified PEGylated peptide.
MALDI-TOF MS Analysis of m-PEG4-Peptide Conjugate
Materials:
-
Purified m-PEG4-peptide conjugate
-
MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA)
-
Matrix Solvent: 50% acetonitrile (B52724), 0.1% trifluoroacetic acid (TFA) in water
-
MALDI target plate
-
Calibration standards
Procedure:
-
Prepare a saturated solution of the MALDI matrix in the matrix solvent.
-
Mix the purified m-PEG4-peptide conjugate sample (typically 1 µL of a 1 mg/mL solution) with the matrix solution (1 µL) directly on the MALDI target plate.
-
Allow the mixture to air dry completely, forming co-crystals of the sample and matrix.
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range. Use an external or internal calibration standard for accurate mass determination.
LC-ESI-MS/MS Analysis of m-PEG4-Peptide Conjugate
Materials:
-
Purified m-PEG4-peptide conjugate
-
Digestion Enzyme (e.g., Trypsin)
-
Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Reducing Agent (e.g., Dithiothreitol - DTT)
-
Alkylating Agent (e.g., Iodoacetamide - IAA)
-
LC-MS grade solvents (Water, Acetonitrile, Formic Acid)
-
C18 reverse-phase LC column
Procedure:
-
Proteolytic Digestion (for larger proteins):
-
Denature the conjugated protein in a suitable buffer.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteine residues with IAA.
-
Digest the protein with trypsin overnight at 37°C.
-
-
LC Separation:
-
Inject the digested peptide mixture onto a C18 reverse-phase column.
-
Elute the peptides using a gradient of increasing acetonitrile concentration in water with 0.1% formic acid.
-
-
ESI-MS and MS/MS Analysis:
-
The eluent from the LC is directly introduced into the ESI source of the mass spectrometer.
-
Acquire full scan MS spectra to detect the protonated molecular ions of the peptides.
-
Perform data-dependent MS/MS analysis on the most abundant peptide ions to induce fragmentation.
-
The fragmentation data is then used to determine the amino acid sequence and identify the site of PEGylation.
-
Data Presentation
The quantitative data obtained from mass spectrometry can be summarized to clearly present the characterization of the this compound conjugate.
Table 1: Molecular Weight Determination of a Model Peptide Conjugate by MALDI-TOF MS
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Unconjugated Peptide | 1500.0 | 1500.2 | +0.2 |
| Mono-PEGylated Peptide | 1833.33 | 1833.5 | +0.17 |
| Di-PEGylated Peptide | 2166.66 | 2166.9 | +0.24 |
Note: The molecular weight of this compound is 333.33 Da. The observed mass shift upon conjugation confirms the successful reaction.
Table 2: Identification of PEGylation Site by LC-ESI-MS/MS
| Peptide Sequence | Modification | Precursor Ion (m/z) | Key Fragment Ions (b/y ions) | Site of PEGylation |
| G-A-L-K -V-I-S | m-PEG4 | 859.48 (2+) | y5, y4, y3, b4-PEG, b5-PEG | Lysine (K) |
Note: The presence of fragment ions containing the PEG modification confirms the specific lysine residue as the site of conjugation.
Visualizing the Workflow
A clear workflow is essential for planning and executing the analysis of this compound conjugates.
Caption: Workflow for the synthesis and mass spectrometric analysis of this compound conjugates.
Fragmentation of this compound Conjugates
Understanding the fragmentation pattern of this compound conjugates in MS/MS is crucial for identifying the site of modification. When a peptide conjugated with m-PEG4 at a lysine residue is subjected to collision-induced dissociation (CID), characteristic fragmentation patterns are observed.
The peptide backbone fragments to produce b and y ions. The mass of the b or y ion will be shifted by the mass of the m-PEG4 modification if the fragment contains the modified lysine residue. Additionally, the PEG chain itself can fragment, typically through cleavage of the C-O bonds, resulting in a series of neutral losses of ethylene (B1197577) glycol units (44 Da).
Caption: Fragmentation pathways of a PEGylated peptide in MS/MS.
References
stability comparison of amide vs thioether linkage in bioconjugation
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of bioconjugation, the choice of chemical linkage is paramount to the efficacy, stability, and safety of the final product. Among the various covalent bonds utilized, amide and thioether linkages are two of the most common. This guide provides an in-depth, objective comparison of the stability of these two linkages, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal conjugation strategy for their specific application.
Executive Summary
Amide bonds are widely recognized for their exceptional stability, a characteristic attributed to their resonance structure which imparts a partial double bond character to the C-N bond.[1] This makes them highly resistant to hydrolysis under physiological conditions.[1][2] In stark contrast, thioether linkages, particularly those formed through the popular maleimide-thiol reaction, exhibit known stability issues.[3][4] They are susceptible to degradation via retro-Michael addition and hydrolysis, especially in the presence of endogenous thiols such as glutathione (B108866). This inherent instability can lead to premature cleavage of the bioconjugate, potentially causing off-target effects and reduced therapeutic efficacy.
While direct head-to-head quantitative data comparing the stability of a simple amide versus a thioether linkage under identical conditions is not extensively available in published literature, the overwhelming qualitative and indirect evidence points to the superior stability of the amide bond.
Data Presentation: A Comparative Overview
The following table summarizes the key stability characteristics of amide and thioether linkages based on available data.
| Feature | Amide Linkage | Thioether Linkage (Maleimide-based) | References |
| General Stability | Highly stable | Susceptible to degradation | |
| Primary Degradation Pathway | Hydrolysis (under harsh conditions) | Retro-Michael addition, Hydrolysis | |
| Stability in Plasma | Generally very high | Prone to exchange with thiols (e.g., glutathione) | |
| pH Sensitivity | Stable over a wide pH range | Optimal formation at pH 6.5-7.5; instability increases at higher pH | |
| Enzymatic Cleavage | Cleaved by specific proteases | Not a primary target for common hydrolases | |
| Estimated Half-life (uncatalyzed, neutral pH) | Up to 1000 years | Significantly shorter and context-dependent |
Key Stability Considerations
Amide Linkage: The Gold Standard of Stability
The remarkable stability of the amide bond is a cornerstone of its widespread use in nature and in bioconjugation. This stability arises from the delocalization of the nitrogen lone pair electrons into the carbonyl group, creating a resonance structure. This resonance imparts significant double-bond character to the carbon-nitrogen bond, making it shorter, stronger, and less susceptible to nucleophilic attack and hydrolysis.
Studies on amide-functionalized polymers have demonstrated their exceptional hydrolytic stability, with negligible degradation observed over extended periods under various pH and temperature conditions. While amide bonds can be cleaved by specific enzymes known as proteases, this cleavage is a highly specific and controlled process.
Thioether Linkage: Navigating the Challenges of Instability
Thioether bonds formed from the reaction of a maleimide (B117702) with a thiol are a popular choice for bioconjugation due to the speed and specificity of the reaction. However, the resulting thiosuccinimide linkage is known to be reversible through a retro-Michael reaction. This is a significant drawback in the in vivo environment, where high concentrations of endogenous thiols like glutathione can lead to the exchange of the conjugated molecule, resulting in off-target effects.
The stability of the maleimide-derived thioether is also pH-dependent, with the optimal pH for the conjugation reaction being between 6.5 and 7.5. At pH values above 7.5, the maleimide ring is prone to hydrolysis, which competes with the desired thiol addition. To address these stability concerns, researchers have developed alternative strategies, such as using haloacetyl groups which form a more stable thioether bond, or developing maleimide derivatives that form more stable structures upon reaction.
Experimental Protocols
To assess the stability of bioconjugates, a plasma stability assay is a common and critical experiment. The following is a generalized protocol for such an assay.
Protocol: Plasma Stability Assay of Bioconjugates
Objective: To determine the stability of a bioconjugate in plasma by monitoring the amount of intact conjugate over time.
Materials:
-
Purified bioconjugate (amide or thioether linked)
-
Human plasma (or plasma from other relevant species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., methanol (B129727) or acetonitrile (B52724) containing an internal standard)
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the bioconjugate in a suitable buffer (e.g., PBS).
-
Thaw the plasma at 37°C and centrifuge to remove any precipitates.
-
-
Incubation:
-
In a microcentrifuge tube, add the bioconjugate stock solution to pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-conjugate mixture.
-
-
Quenching and Sample Preparation:
-
Immediately add the aliquot to a tube containing the cold quenching solution to stop the reaction and precipitate plasma proteins.
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the intact bioconjugate.
-
The method should be optimized to separate the intact conjugate from any degradation products or metabolites.
-
-
Data Analysis:
-
Plot the percentage of the remaining intact conjugate against time.
-
Calculate the half-life (t½) of the bioconjugate in plasma from the degradation curve.
-
Visualizing the Chemical Landscape
To better understand the chemical differences that underpin the stability of these two linkages, the following diagrams illustrate their formation and key characteristics.
Conclusion
The choice between an amide and a thioether linkage in bioconjugation has significant implications for the stability and performance of the final product. Amide bonds offer exceptional stability due to their inherent resonance structure, making them the preferred choice for applications requiring long-term stability in a biological environment. While the formation of thioether linkages via maleimide-thiol chemistry is efficient, the resulting bond is susceptible to degradation, a critical consideration for in vivo applications. Researchers must carefully weigh the synthetic advantages of maleimide chemistry against the potential for in vivo instability. For applications demanding high stability, alternative thioether formation strategies or, more definitively, the use of robust amide linkages should be prioritized. This guide provides a foundational understanding to aid in making an informed decision that best suits the desired outcome of the bioconjugation project.
References
- 1. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic chemistry - Why do amides require much harsher conditions for hydrolysis than esters? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the Right Crosslinker for Antibody-Drug Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a crosslinker is a critical decision in the design of an antibody-drug conjugate (ADC) that profoundly influences its therapeutic index. The linker, which connects the monoclonal antibody to the potent cytotoxic payload, dictates the ADC's stability in circulation, its mechanism of drug release, and ultimately its efficacy and safety profile. This guide provides an objective comparison of the two primary classes of ADC linkers—cleavable and non-cleavable—supported by experimental data and detailed methodologies to inform the rational design of next-generation ADCs.
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies
The fundamental distinction between linker types lies in their payload release mechanism. Cleavable linkers are engineered to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells, while non-cleavable linkers release the payload only after the complete lysosomal degradation of the antibody.[][2]
Cleavable Linkers: These linkers offer the advantage of releasing the payload in its most potent, unmodified form. This can lead to a "bystander effect," where the released, membrane-permeable drug can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly beneficial for treating heterogeneous tumors.[3][4] However, this comes with a potential trade-off of reduced plasma stability and a higher risk of off-target toxicity if the linker is prematurely cleaved in circulation.[5]
Non-Cleavable Linkers: In contrast, non-cleavable linkers generally exhibit greater stability in plasma, leading to a wider therapeutic window and potentially lower off-target toxicity. The payload is released as an amino acid-linker-drug complex, which is often less membrane-permeable, thereby limiting the bystander effect. This makes them well-suited for treating hematological malignancies or solid tumors with homogenous antigen expression.
Quantitative Comparison of Linker Performance
The choice between a cleavable and non-cleavable linker has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data from various studies to facilitate a comparison of linker performance.
Table 1: In Vitro Cytotoxicity (IC50)
| Linker Type | ADC Example | Cell Line | IC50 (pM) | Reference |
| Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | HER2+ | 14.3 | |
| Cleavable (Val-Ala) | Anti-HER2-MMAE | HER2+ | 92 | |
| Non-Cleavable (SMCC) | Trastuzumab-DM1 (Kadcyla®) | HER2+ | 609 | |
| Cleavable (β-galactosidase) | Anti-HER2-MMAE | HER2+ | 8.8 | |
| Cleavable (Sulfatase) | Anti-HER2-MMAE | HER2+ | 61 |
Table 2: Plasma Stability
| Linker Type | ADC Example | Species | Plasma Half-life (t½) | Reference |
| Cleavable (Hydrazone) | Gemtuzumab ozogamicin | Human | ~2-3 days | |
| Cleavable (Carbonate) | Sacituzumab govitecan | Human | ~1 day | |
| Cleavable (Val-Cit) | Anti-CD79b-MMAE | Rat | Rapid payload loss | |
| Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | Mouse | ~2 days | |
| Cleavable (EVCit) | Trastuzumab-EVCit-MMAE | Mouse | ~12 days | |
| Cleavable (Silyl Ether) | Silyl ether-MMAE | Human | > 7 days | |
| Non-Cleavable (SMCC) | Trastuzumab-DM1 | Mouse | 9.9 days |
Table 3: In Vivo Efficacy (% Tumor Growth Inhibition)
| Linker Type | ADC Example | Tumor Model | % TGI | Reference |
| Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | NCI-N87 Gastric Carcinoma | High | |
| Non-Cleavable (SMCC) | Trastuzumab-DM1 | NCI-N87 Gastric Carcinoma | Moderate | |
| Cleavable (EVCit) | Trastuzumab-EVCit-MMAE | Breast Cancer Xenograft | Significantly higher than Val-Cit ADC |
Note: Direct head-to-head comparisons of performance data can be challenging due to variations in experimental conditions across different studies. The data presented here are compiled from various sources to provide a comparative overview.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures can aid in understanding the critical aspects of ADC linker technology.
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: A generalized workflow for assessing the in vitro plasma stability of an ADC.
References
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of m-PEG4-NHS Ester: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of m-PEG4-NHS ester, ensuring a safe laboratory environment and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a common PEGylation reagent used in bioconjugation. Adherence to these protocols is crucial due to the reagent's reactivity and potential environmental hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound. Key hazards include its potential to be harmful if swallowed and its classification as very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern.
When handling this compound, always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The primary goal of the disposal procedure is to deactivate the reactive N-hydroxysuccinimide (NHS) ester group before it enters the waste stream. This is achieved through quenching or hydrolysis.
Step 1: Quenching of Unreacted this compound
Unreacted or excess this compound must be neutralized. This is accomplished by reacting it with a quenching agent that contains primary amines. Common and effective quenching agents include Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) solutions.
-
Prepare Quenching Solution: Prepare a quenching buffer of either 1 M Tris-HCl at a pH of 8.0 or a 1 M glycine solution.
-
Reaction: Add the quenching solution to the solution containing the unreacted this compound. A final concentration of 20-50 mM of the quenching agent is recommended to effectively consume any remaining NHS ester[1][2].
-
Incubation: Allow the reaction to proceed for at least 30 minutes at room temperature to ensure complete deactivation of the NHS ester.
Step 2: Hydrolysis of the NHS Ester (Alternative Method)
Hydrolysis is another effective method for deactivating the NHS ester. The rate of hydrolysis is pH-dependent, increasing significantly at a higher pH.
-
Adjust pH: Raise the pH of the solution containing the this compound to above 8.5 by adding a suitable base, such as sodium hydroxide (B78521) (NaOH).
-
Incubation: Maintain the solution at this pH for at least one hour to ensure complete hydrolysis of the NHS ester group. The half-life of an NHS ester is significantly reduced at a higher pH, being approximately one hour at pH 8 and only 10 minutes at pH 8.6[2].
Step 3: Waste Collection and Segregation
-
Solid Waste: Collect any unused or expired solid this compound, along with any contaminated labware (e.g., pipette tips, tubes, weighing paper), in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: The quenched or hydrolyzed solution should be collected in a separate, clearly labeled container for aqueous chemical waste. Do not mix with other incompatible waste streams.
Step 4: Professional Disposal
All waste containing this compound, whether solid or liquid, must be disposed of through a licensed chemical waste disposal service. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal in accordance with local, state, and federal regulations. Never dispose of this compound down the drain, as it is very toxic to aquatic life[1].
Quantitative Data for Disposal Procedures
| Parameter | Quenching Method | Hydrolysis Method |
| Reagent | 1 M Tris-HCl or 1 M Glycine | Sodium Hydroxide (NaOH) |
| Final Concentration | 20-50 mM | - |
| pH | ~8.0 | > 8.5 |
| Reaction Time | ≥ 30 minutes | ≥ 1 hour |
| Temperature | Room Temperature | Room Temperature |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
Personal protective equipment for handling m-PEG4-NHS ester
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of m-PEG4-NHS Ester.
This document provides critical safety and logistical information for the proper handling of this compound, a moisture-sensitive, amine-reactive crosslinker. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of your research.
Immediate Safety and Handling Precautions
This compound is harmful if swallowed and is very toxic to aquatic life. Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated area, preferably within a chemical fume hood, and wearing appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended PPE:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles compliant with ANSI Z87.1 standards. A full-face shield should be worn over goggles if there is a significant risk of splashing. | Protects eyes from accidental splashes of the chemical or its solution. |
| Skin and Body Protection | - Chemical-resistant gloves (Nitrile or Neoprene recommended). - Flame-resistant or 100% cotton lab coat. - Closed-toe shoes and long pants. | Prevents skin contact with the chemical. Nitrile gloves offer good resistance to a range of chemicals. A lab coat protects against spills. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation. For most applications, no additional respiratory protection is necessary. If discomfort is experienced, an approved air-purifying respirator may be used. | Minimizes inhalation of any potential dust or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
This compound is highly sensitive to moisture, which can hydrolyze the NHS ester, rendering it inactive. All handling steps must be performed under anhydrous (dry) conditions.
Reagent Preparation and Handling Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Experimental Protocol
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature. This prevents condensation of moisture onto the product.
-
Solvent Preparation: Use anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to reconstitute the this compound.
-
Reconstitution: Immediately before use, dissolve the desired amount of this compound in the anhydrous solvent. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze over time.
-
Reaction Buffer: Ensure your reaction buffer is free of primary amines, such as Tris or glycine (B1666218), as these will compete with the target molecule for reaction with the NHS ester. Suitable buffers include phosphate-buffered saline (PBS) at a pH of 7.2-8.5.
-
Reaction Quenching: After the desired reaction time, quench any unreacted this compound by adding an amine-containing buffer such as Tris or glycine to a final concentration of 20-50 mM.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
Decontamination and Disposal Workflow
Caption: A logical workflow for the safe disposal of this compound waste.
Step-by-Step Disposal and Decontamination Procedures
-
Unused Reagent: For small quantities of unused this compound solution, chemical inactivation through hydrolysis is recommended before disposal. Add the solution to a larger volume of a mild basic solution, such as 0.1 M sodium bicarbonate, and stir for several hours at room temperature to ensure complete hydrolysis of the NHS ester.
-
Contaminated Consumables: All consumables that have come into contact with this compound (e.g., pipette tips, gloves, tubes) should be collected in a designated, sealed waste container.
-
Waste Disposal: Dispose of the hydrolyzed solution and all contaminated solid waste through your institution's hazardous waste disposal program. The waste should be clearly labeled as chemical waste.
-
Glassware Decontamination: Glassware should be decontaminated by rinsing with an amine-containing solution (e.g., Tris buffer) to quench any residual reactive ester. Following this, wash the glassware thoroughly with soap and water.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
